E3 Ligase Ligand-linker Conjugate 28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H33N5O6 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
tert-butyl 3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)30-14-16(15-30)13-28-8-10-29(11-9-28)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33) |
InChI Key |
QHHHARJMVKARQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Foundational & Exploratory
E3 Ligase Ligand-linker Conjugate 28: A Core Component for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 28 is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). Specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), this conjugate serves as a ready-to-use building block for researchers aiming to induce the degradation of specific proteins of interest (POIs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed, adaptable experimental protocols for its application in PROTAC development.
Core Concepts: The Role in PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. They consist of three key components: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound provides the latter two components in a single, convenient molecule.
The thalidomide (B1683933) moiety of the conjugate acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4-RBX1-DDB1 E3 ligase complex.[1][2] By incorporating this conjugate into a PROTAC, researchers can effectively recruit the CRBN E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
Chemical Properties and Structure
This compound is identified by the CAS number 2229717-76-2.[3] Its fundamental chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2229717-76-2 |
| Molecular Formula | C26H33N5O6 |
| Molecular Weight | 511.57 g/mol |
The chemical structure of this compound consists of the E3 ligase ligand, thalidomide, connected to a linker. The linker itself is a flexible chain that provides the necessary spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. The terminal end of the linker is designed for facile conjugation to a ligand of a protein of interest.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action for a PROTAC synthesized using this compound is a catalytic process that leads to the degradation of the target protein. The process can be broken down into the following key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (via the POI ligand) and the CRBN E3 ligase (via the thalidomide moiety of the conjugate). This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine (B10760008) residues on the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides.
-
PROTAC Recycling : After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.
Caption: The catalytic cycle of a PROTAC utilizing this compound.
Experimental Protocols
While specific experimental data for PROTACs synthesized directly with this compound is not publicly available, the following are detailed, representative protocols for the synthesis and evaluation of thalidomide-based PROTACs. These can be adapted for use with Conjugate 28.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for conjugating a protein of interest (POI) ligand containing a suitable functional group (e.g., a primary amine) to this compound, which is presumed to have a reactive terminus such as a carboxylic acid or an activated ester.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Activation: Add the coupling agents HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the reaction mixture.
-
Coupling Reaction: Add DIPEA (3 equivalents) to the mixture and stir at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry and NMR spectroscopy.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (typically ranging from nanomolar to micromolar concentrations) for a defined period (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (DMSO) and a negative control (PROTAC + proteasome inhibitor).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of target protein degradation relative to the vehicle-treated control. From this data, key degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.
-
Quantitative Data Summary
As this compound is a building block, quantitative data such as binding affinity and degradation efficacy are context-dependent and will be specific to the final PROTAC molecule it is incorporated into. Researchers using this conjugate will need to generate this data for their specific PROTACs. The table below provides a template for summarizing such data.
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | CRBN Binding Affinity (Kd, nM) |
| [Example PROTAC] | [Example POI] | [Example Cell Line] | Data to be determined | Data to be determined | Data to be determined |
Conclusion
This compound is a valuable tool for the development of CRBN-recruiting PROTACs. Its thalidomide-based structure provides a well-validated mechanism for engaging the E3 ligase machinery, while the integrated linker offers a convenient starting point for the synthesis of novel protein degraders. By following the adaptable protocols outlined in this guide, researchers can effectively utilize this conjugate to create and evaluate new therapeutic candidates for a wide range of diseases driven by protein overexpression or malfunction. The successful application of this and similar chemical tools will continue to drive innovation in the exciting field of targeted protein degradation.
References
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 28 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[2] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3]
The development of potent and selective PROTACs is critically dependent on the choice of the E3 ligase ligand and the nature of the linker. Ready-to-use E3 ligase ligand-linker conjugates streamline the synthesis process, allowing researchers to focus on developing novel POI ligands. E3 Ligase Ligand-linker Conjugate 28 is one such building block, incorporating the well-characterized Cereblon (CRBN) E3 ligase ligand, Thalidomide (B1683933), pre-functionalized with a linker for conjugation to a POI ligand.[4] CRBN is a widely utilized E3 ligase in PROTAC design due to the favorable drug-like properties of its ligands.[]
This technical guide provides a comprehensive overview of the core components of this compound, quantitative data on its E3 ligase ligand, detailed experimental protocols for the development and evaluation of PROTACs derived from it, and visualizations of the key pathways and workflows.
Core Component Analysis: The CRBN Ligand
The efficacy of a PROTAC synthesized from Conjugate 28 relies on the properties of its thalidomide moiety, which recruits the CRBN E3 ligase. Thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, are known as immunomodulatory drugs (IMiDs) and are foundational ligands in PROTAC development.[][6]
Mechanism of CRBN Recruitment: Thalidomide binds to the thalidomide-binding domain (TBD) of CRBN, a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) E3 complex.[6][7] This binding event modulates the substrate specificity of the CRL4-CRBN complex, enabling the recruitment and subsequent ubiquitination of target proteins that would not typically be recognized.[6][8] The glutarimide (B196013) moiety of thalidomide is essential for its binding to CRBN.[6]
Structural Insights: The crystal structure of the DDB1-CRBN complex bound to thalidomide has been resolved, providing a detailed understanding of the key interactions.[8][9] This structural information is invaluable for the rational design of PROTACs, particularly in optimizing linker attachment points to ensure productive ternary complex formation without disrupting the crucial binding interactions with CRBN.
Linker Attachment Points: The phthalimide (B116566) ring of thalidomide offers several positions for linker attachment. The most commonly explored positions are C4 and C5.[2][10] The choice of attachment point is a critical design parameter, as it can significantly influence the orientation of the recruited POI relative to the E3 ligase, thereby affecting the efficiency of ubiquitin transfer and the stability of the POI-PROTAC-CRBN ternary complex.[2]
Data Presentation: Quantitative Analysis of the CRBN Ligand
While specific quantitative data for "this compound" is proprietary to the manufacturer, the binding affinity of its core E3 ligase ligand, thalidomide, and its more potent analogs to CRBN is well-documented. This data serves as a critical benchmark for researchers developing CRBN-based PROTACs.
| Compound | Binding Affinity (Kd or IC50) to CRBN | Method | Notes |
| Thalidomide | ~250 nM (Kd)[11] | Isothermal Titration Calorimetry (ITC) | Binding is stereospecific, with the (S)-enantiomer possessing a ~10-fold higher affinity than the (R)-enantiomer.[12] |
| Lenalidomide | Stronger affinity than Thalidomide[6] | Various | A commonly used, more potent analog of Thalidomide. |
| Pomalidomide | Stronger affinity than Thalidomide[6] | Various | A potent analog frequently used in PROTAC design. |
| Iberdomide | Higher affinity than Lenalidomide and Pomalidomide[6] | Various | A next-generation Cereblon E3 ligase modulator (CELMoD).[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of a PROTAC using a thalidomide-based ligand-linker conjugate.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating an amine-containing POI ligand to a carboxylic acid-terminated E3 ligase ligand-linker conjugate.
Materials:
-
E3 Ligase Ligand-linker Conjugate with a terminal carboxylic acid
-
POI ligand with a free amine group
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the E3 ligase ligand-linker conjugate (1 equivalent) in anhydrous DMF.
-
Add the peptide coupling reagent (1.1 equivalents) and the organic base (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the POI ligand (1 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[13]
Materials:
-
Purified, tagged POI (e.g., GST-tag)
-
Purified, tagged CRBN-DDB1 complex (e.g., His-tag)
-
Synthesized PROTAC
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA anti-His Donor beads
-
Assay buffer and microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well microplate, add a fixed concentration of the tagged POI and the tagged CRBN-DDB1 complex.
-
Add the diluted PROTAC to the wells. A "no PROTAC" control should be included.
-
Incubate the plate at room temperature for 1 hour to allow for complex formation.
-
Add the AlphaLISA Acceptor beads and incubate for 1 hour in the dark.
-
Add the AlphaLISA Donor beads and incubate for 1 hour in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, indicative of ternary complex formation and the "hook effect" at high concentrations.[14]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the POI.[15]
Materials:
-
Purified POI
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and CRL4-CRBN E3 ligase complex[16]
-
Biotinylated-Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Reaction buffer
-
SDS-PAGE gels and Western blot apparatus
-
Anti-POI antibody and Streptavidin-HRP
Procedure:
-
Set up reactions containing the E1, E2, CRL4-CRBN, POI, biotin-ubiquitin, and ATP in reaction buffer.
-
Add the PROTAC at various concentrations. Include a "no PROTAC" control.
-
Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-POI antibody to detect the unmodified POI and higher molecular weight ubiquitinated species. A ladder of bands or a smear above the unmodified POI band indicates polyubiquitination.[15]
-
Alternatively, probe with Streptavidin-HRP to detect all biotin-ubiquitinated proteins.
Protocol 4: Target Protein Degradation Assay (Western Blot)
This is the standard cellular assay to measure PROTAC-induced degradation of the target protein.[3]
Materials:
-
Cell line expressing the POI
-
Cell culture reagents
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting, probing for the POI and the loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]
Protocol 5: Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on the treated cells.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
Synthesized PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar[17][18]
-
Opaque-walled multiwell plates
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the PROTAC for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[19]
-
Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Caption: PROTAC-induced ubiquitination and degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
References
- 1. The Structure of DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - OAK Open Access Archive [oak.novartis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. spring8.or.jp [spring8.or.jp]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of E3 Ligase Ligand-Linker Conjugates: A Case Study on the VZ185 PROTAC
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
While the specific entity "E3 Ligase Ligand-linker Conjugate 28" is not prominently documented in publicly available scientific literature, this guide will provide a comprehensive overview of the principles of discovery and synthesis of such conjugates through a detailed case study of VZ185 . VZ185 is a potent and selective dual degrader of the bromodomain-containing proteins BRD7 and BRD9, developed through an iterative design process starting from an E3 ligase ligand-linker conjugate.[4][5][6] This guide will be of significant value to researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Core Concepts of PROTAC Technology
The mechanism of action of PROTACs involves hijacking the UPS. An E3 ligase ligand-linker conjugate serves as a key intermediate in the synthesis of a complete PROTAC molecule.[7] These conjugates consist of a ligand for an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), attached to a chemical linker.[1][7] This linker can then be coupled to a ligand for a specific POI to create the final heterobifunctional PROTAC.
Case Study: VZ185 - A Selective BRD7/BRD9 Degrader
VZ185 is a VHL-based PROTAC that potently and selectively degrades BRD7 and BRD9, which are subunits of the BAF/PBAF chromatin remodeling complexes.[6][8] The discovery of VZ185 provides an excellent example of the iterative optimization process involved in developing effective PROTACs from initial E3 ligase ligand-linker conjugates.
Quantitative Data for VZ185
The following tables summarize key quantitative data for VZ185, demonstrating its potency and selectivity.
Table 1: Binding Affinities and Ternary Complex Formation
| Parameter | Value | Method |
| Binary KD (VHL) | 26 ± 9 nM | Isothermal Titration Calorimetry (ITC) |
| Binary KD (VHL) | 35 ± 5 nM | Fluorescence Polarization (FP) |
| Ternary KD (VHL, in presence of BRD9-BD) | 27 ± 3 nM | Isothermal Titration Calorimetry (ITC) |
| Ternary KD (VHL, in presence of BRD9-BD) | 35 ± 6 nM | Fluorescence Polarization (FP) |
| Binary KD (BRD9-BD) | 5.1 ± 0.6 nM | Isothermal Titration Calorimetry (ITC) |
| Ternary Complex Cooperativity (α) | 1.0 | ITC/FP |
| Total ΔG (VHL:VZ185:BRD9-BD) | -21.7 kcal mol-1 | Isothermal Titration Calorimetry (ITC) |
Data sourced from opnMe.com.[6][8]
Table 2: Cellular Degradation Potency
| Cell Line | Target | DC50 | Dmax | Assay |
| RI-1 | BRD9 | 1.8 nM | >95% | Western Blot (8h) |
| RI-1 | BRD7 | 4.5 nM | >95% | Western Blot (8h) |
| HEK293 | HiBiT-BRD9 | 4.0 nM | N/A | Live-cell degradation (HiBiT) |
| HEK293 | HiBiT-BRD7 | 34.5 nM | N/A | Live-cell degradation (HiBiT) |
| EOL-1 | BRD9 | 2.3 nM | N/A | WES degradation (18h) |
| A204 | BRD9 | 8.3 nM | N/A | WES degradation (18h) |
Data sourced from opnMe.com and MedChemExpress.[6][8][9]
Table 3: In Vitro Pharmacokinetic Properties
| Parameter | Species | Value |
| Plasma Stability | Human, Mouse | High |
| Microsomal Stability | Human, Mouse | High |
| Aqueous Kinetic Solubility | N/A | ~100 µM |
Data sourced from opnMe.com and MedChemExpress.[6][8][9]
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of VZ185 are described in the primary literature.[5] Below is a summary of the key methodologies.
1. Synthesis of VZ185
The synthesis of VZ185 involves a multi-step process that includes the preparation of the VHL ligand, the linker, and the BRD9 ligand, followed by their conjugation.
-
VHL Ligand Synthesis: The VHL ligand component of VZ185 is based on the well-established (S,R,S)-AHPC scaffold.[10]
-
Linker Synthesis: The linker is synthesized with a primary alcohol functionality that is oxidized to an aldehyde using a Swern reaction.[5]
-
Conjugation: The aldehyde-terminated linker is then condensed with the terminal secondary amine of the BRD9 ligand. The resulting intermediate is then conjugated with the VHL E3 ligand to yield the final VZ185 PROTAC.[5]
2. Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinities (KD) and thermodynamic parameters of VZ185 binding to VHL and BRD9, both as binary interactions and as a ternary complex. The protein of interest is placed in the sample cell, and the ligand (VZ185) is titrated into the cell. The heat changes upon binding are measured to determine the binding parameters.
3. Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding of VZ185 to VHL. A fluorescently labeled tracer that binds to VHL is used. When VZ185 displaces the tracer, the polarization of the emitted light changes, allowing for the determination of the binding affinity.
4. Cellular Degradation Assays (Western Blot and HiBiT)
-
Western Blot: Cells are treated with varying concentrations of VZ185 for a specified time. Cell lysates are then prepared, and the levels of BRD7 and BRD9 are quantified by Western blotting using specific antibodies.
-
HiBiT Assay: This is a live-cell assay where BRD7 or BRD9 is tagged with a small peptide (HiBiT). In the presence of a lytic reagent containing a larger complementary fragment (LgBiT), a functional luciferase is formed, generating a luminescent signal. Degradation of the HiBiT-tagged protein results in a decrease in luminescence, allowing for the quantification of degradation.
5. Mass Spectrometry-based Proteomics
To assess the selectivity of VZ185, global proteomic analysis is performed. Cells are treated with VZ185 or a negative control, and the relative abundance of thousands of proteins is quantified using techniques like multiplexed isobaric tagging mass spectrometry.[6] This allows for the identification of off-target degradation events.
Visualizations
Mechanism of Action of VZ185
Caption: VZ185 mediates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD7/BRD9.
Experimental Workflow for VZ185 Discovery
Caption: The discovery of VZ185 involved an iterative process of design, synthesis, screening, and optimization.
Conclusion
The development of PROTACs like VZ185 from E3 ligase ligand-linker conjugates represents a significant advancement in medicinal chemistry and drug discovery.[4] Through a systematic and iterative process of design, synthesis, and biological evaluation, it is possible to create highly potent and selective protein degraders. This technical guide, using VZ185 as a case study, provides a framework for understanding the discovery and synthesis of these innovative therapeutic modalities. The detailed quantitative data and experimental methodologies serve as a valuable resource for professionals in the field, enabling further exploration and development of novel targeted protein degraders.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: E3 Ligase Ligand-linker Conjugate 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of E3 Ligase Ligand-linker Conjugate 3, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This conjugate features a Thalidomide (B1683933) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible linker terminating in a primary amine, enabling facile conjugation to a target protein ligand.
Core Structure and Properties
E3 Ligase Ligand-linker Conjugate 3, with the formal name N-(4-aminobutyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-acetamide, is a crucial intermediate for the synthesis of heterobifunctional PROTACs. The structure consists of the E3 ligase-binding element (Thalidomide) and a linker with a reactive functional group for covalent attachment to a ligand of a protein of interest.
Chemical Structure
-
E3 Ligase Ligand: Thalidomide
-
Linker: An ether- and amide-containing chain with a terminal aminobutyl group.
-
Reactive Handle: Primary amine
Quantitative Data Summary
| Property | Value |
| CAS Number | 1799711-24-2 |
| Molecular Formula | C₁₉H₂₂N₄O₆ |
| Molecular Weight | 402.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in PBS (pH 7.2) at 3 mg/ml. Insoluble in DMF, DMSO, and Ethanol. |
| Maximum Absorbance (λmax) | 218 nm |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN |
| InChI Key | CPMVDDVEZUNCJN-UHFFFAOYSA-N |
Mechanism of Action in PROTACs
E3 Ligase Ligand-linker Conjugate 3 serves as the E3 ligase recruiting component of a PROTAC. Once conjugated to a target protein ligand, the resulting PROTAC molecule can simultaneously bind to the target protein and the Cereblon E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section details the synthesis of E3 Ligase Ligand-linker Conjugate 3 and its subsequent use in the formation of a PROTAC.
Synthesis of E3 Ligase Ligand-linker Conjugate 3
The synthesis is a multi-step process involving the preparation of a protected amine linker followed by coupling to the thalidomide derivative.
Part 1: Synthesis of tert-butyl (4-aminobutyl)carbamate
-
Dissolve 1,4-diaminobutane (B46682) (5 equivalents) in dichloromethane (B109758) (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 equivalent) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography to obtain pure tert-butyl (4-aminobutyl)carbamate.
Part 2: Synthesis of N-(4-aminobutyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-acetamide
-
Combine 4-hydroxythalidomide (1 equivalent) and tert-butyl (4-aminobutyl)carbamate (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.5 equivalents), and a non-nucleophilic base like DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected conjugate by flash chromatography.
-
Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).
-
Stir the mixture at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by preparative HPLC to yield E3 Ligase Ligand-linker Conjugate 3 as a TFA salt.
Caption: General workflow for the synthesis of the conjugate.
Application in PROTAC Synthesis
E3 Ligase Ligand-linker Conjugate 3 can be coupled to a carboxylic acid-functionalized ligand of a target protein via a standard amide bond formation reaction.
General Protocol for PROTAC formation:
-
Dissolve the carboxylic acid-containing target protein ligand (1 equivalent) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of E3 Ligase Ligand-linker Conjugate 3 (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude PROTAC by preparative HPLC.
-
Characterize the final PROTAC by LC-MS and NMR.
This conjugate has been successfully utilized in the synthesis of potent PROTACs for the degradation of anaplastic lymphoma kinase (ALK) and the bromodomain and extra-terminal domain (BET) family of proteins, demonstrating its utility in cancer drug discovery.
The Central Role of Thalidomide in E3 Ligase Ligand-Linker Conjugate 28: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the pivotal function of thalidomide (B1683933) within the framework of E3 ligase ligand-linker conjugate 28, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. In this context, thalidomide and its analogs serve as the foundational E3 ligase ligand, enabling the targeted degradation of specific proteins of interest.
Core Concept: Thalidomide as a Molecular Glue for Cereblon E3 Ligase
Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are integral to the design of many PROTACs due to their high-affinity binding to the Cereblon (CRBN) protein.[1][][3] CRBN is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][4] The primary role of thalidomide in this compound is to act as a "molecular glue," recruiting the CRL4-CRBN complex.[1][] This conjugate is an intermediate molecule, consisting of the thalidomide-based E3 ligase ligand and a chemical linker, which is then coupled to a ligand for a target protein of interest (POI).[5] The resulting heterobifunctional PROTAC molecule can then simultaneously bind to both the POI and the CRBN E3 ligase, bringing them into close proximity. This induced proximity triggers the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[4][6]
Quantitative Data: Performance of Thalidomide-Based PROTACs
While specific quantitative data for a molecule generically named "this compound" is not publicly available, the following table summarizes representative data from well-characterized PROTACs that utilize thalidomide derivatives to recruit the CRBN E3 ligase. This data illustrates the typical efficacy and binding affinities observed in such systems.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) to CRBN | Cell Line |
| ARV-110 | Androgen Receptor (AR) | Thalidomide derivative | ~1 | >95 | Not explicitly stated | VCaP |
| ARV-471 | Estrogen Receptor (ER) | Thalidomide derivative | ~1 | >90 | Not explicitly stated | MCF7 |
| dBET1 | BRD4 | Pomalidomide | <1 | >98 | Not explicitly stated | various |
| Compound 155 | BTK | Thalidomide derivative | 7.2 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The following are generalized methodologies for the synthesis and evaluation of thalidomide-based E3 ligase ligand-linker conjugates and the resulting PROTACs.
Synthesis of a Thalidomide-Based E3 Ligase Ligand-Linker Conjugate
A common synthetic route involves the modification of thalidomide or its analogs at positions that do not disrupt its binding to CRBN. The synthesis of alkyl-connected thalidomide derivatives is a frequently employed strategy.[4]
Example Protocol for an Alkyl-Connected Thalidomide Derivative:
-
Preparation of 4-Bromothalidomide: 3-Bromophthalic anhydride (B1165640) is condensed with glutamine in the presence of sodium acetate (B1210297) and acetic acid under reflux to yield 4-bromothalidomide.[4]
-
Sonogashira Coupling: The resulting 4-bromothalidomide is then subjected to a Sonogashira coupling reaction with a linker containing a terminal alkyne. This reaction is typically catalyzed by a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
-
Purification: The crude product is purified by column chromatography to yield the desired thalidomide-linker conjugate.
PROTAC Assembly
The synthesized E3 ligase ligand-linker conjugate, now equipped with a reactive functional group at the terminus of the linker, is ready for conjugation to a ligand for the protein of interest.
Example Protocol for PROTAC Synthesis via Amide Coupling:
-
Activation of Carboxylic Acid: If the linker on the E3 ligase conjugate terminates in a carboxylic acid, it is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Amide Bond Formation: The activated ester is then reacted with an amine-functionalized ligand for the target protein to form a stable amide bond, yielding the final PROTAC molecule.
-
Purification: The final PROTAC is purified using techniques such as preparative HPLC.
Evaluation of PROTAC Activity
Western Blotting for Protein Degradation:
-
Cell Culture and Treatment: Cells expressing the target protein are cultured and treated with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the extent of protein degradation.
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
References
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation: A Case Study of CCW 28-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest. A critical component of a PROTAC is the E3 ligase ligand-linker conjugate, which binds to an E3 ubiquitin ligase, initiating the degradation cascade.
This technical guide provides a comprehensive overview of the core principles of E3 ligase ligand-linker conjugates through a detailed examination of CCW 28-3 , a PROTAC designed to degrade the epigenetic reader protein BRD4 by recruiting the E3 ubiquitin ligase RNF4. While the specific entity "E3 Ligase Ligand-linker Conjugate 28" is not a uniquely identified agent in scientific literature, CCW 28-3 serves as an exemplary and well-documented case study for understanding the design, mechanism, and evaluation of such conjugates.
The PROTAC CCW 28-3: A Tripartite Molecular Architecture
CCW 28-3 is a heterobifunctional molecule comprising three key components: a ligand for the target protein (BRD4), a ligand for the E3 ubiquitin ligase (RNF4), and a chemical linker that connects the two.[1][2][3]
-
Target-Binding Ligand (Warhead): CCW 28-3 utilizes (+)-JQ1, a potent and well-characterized inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, to which BRD4 belongs.[1][3] JQ1 competitively binds to the acetyl-lysine recognition pockets of BRD4's bromodomains, effectively tethering the entire PROTAC molecule to the target protein.[3]
-
E3 Ligase Ligand (Recruiter): To engage the degradation machinery, CCW 28-3 incorporates CCW16, a covalent ligand that recruits the E3 ubiquitin ligase RNF4.[1][2]
-
Linker: A flexible linker connects JQ1 and CCW16, providing the necessary spatial orientation to facilitate the formation of a productive ternary complex between BRD4 and RNF4.[1]
Quantitative Data for CCW 28-3
The efficacy of a PROTAC is determined by its ability to bind its targets and induce degradation. The following table summarizes the available quantitative data for CCW 28-3 and its components.
| Parameter | Molecule | Target | Value | Cell Line | Reference |
| IC50 | CCW 28-3 | RNF4 | 0.54 µM | N/A (in vitro) | [4] |
| IC50 | CCW16 | RNF4 | 1.8 µM | N/A (in vitro) | [4] |
| IC50 | (+)-JQ1 | BRD4 (BD1) | 77 nM | N/A (in vitro) | |
| IC50 | (+)-JQ1 | BRD4 (BD2) | 33 nM | N/A (in vitro) | |
| Degradation | CCW 28-3 | BRD4 | Dose-dependent | 231MFP breast cancer cells | [5] |
Note: Specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for CCW 28-3 are not explicitly detailed in the reviewed literature, though its dose-dependent degradation of BRD4 has been demonstrated.[5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action for CCW 28-3 follows the canonical PROTAC model, inducing the degradation of BRD4 through the ubiquitin-proteasome system.
Signaling Pathway and Degradation Workflow
The following diagrams illustrate the BRD4 signaling pathway and the experimental workflow for assessing CCW 28-3-mediated degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the activity of E3 ligase ligand-linker conjugates like CCW 28-3.
Synthesis of CCW 28-3
While a detailed step-by-step protocol for the synthesis of the complete CCW 28-3 molecule is not publicly available, the general strategy involves the synthesis of the RNF4 ligand, CCW16, followed by its conjugation to the BRD4 ligand, JQ1, via a suitable linker. The synthesis of CCW16 has been described in the literature.[2]
Western Blot Protocol for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cell culture following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., 231MFP breast cancer cells)
-
CCW 28-3
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or bortezomib, as a control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of CCW 28-3 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
For mechanistic validation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding CCW 28-3.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining BRD4 against the log of the CCW 28-3 concentration to determine the DC50 and Dmax.
-
In Vitro RNF4 Binding Assay (Competitive ABPP)
This protocol describes a method to assess the binding affinity of CCW 28-3 to RNF4 using a competitive activity-based protein profiling (ABPP) approach.
Materials:
-
Recombinant human RNF4 protein
-
CCW 28-3
-
DMSO
-
Cysteine-reactive fluorescent probe (e.g., IA-rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Protein Incubation:
-
Pre-incubate a fixed concentration of recombinant RNF4 with varying concentrations of CCW 28-3 in a suitable buffer for 30 minutes at room temperature. Include a DMSO control.
-
-
Probe Labeling:
-
Add a fixed concentration of the fluorescent probe to each reaction and incubate for an additional 30-60 minutes.
-
-
SDS-PAGE and Imaging:
-
Quench the reactions with Laemmli buffer and separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled RNF4 using a gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the RNF4 band in each lane.
-
The reduction in fluorescence intensity in the presence of CCW 28-3 indicates competitive binding.
-
Plot the percentage of probe labeling against the log of the CCW 28-3 concentration to determine the IC50 value.
-
Conclusion
The E3 ligase ligand-linker conjugate is a cornerstone of PROTAC technology, enabling the targeted degradation of disease-relevant proteins. As exemplified by CCW 28-3, the rational design and evaluation of these conjugates are critical for the development of effective protein degraders. This technical guide provides a foundational understanding of the principles, mechanisms, and experimental approaches involved in the study of these innovative therapeutic agents. As research in targeted protein degradation continues to advance, the exploration of novel E3 ligase ligands and the optimization of linker chemistry will undoubtedly expand the therapeutic potential of this exciting modality.
References
E3 Ligase Ligand-Linker Conjugate 28: A Technical Guide for Novel PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own protein degradation machinery.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4] The choice of the E3 ligase ligand is a critical determinant in the successful design of a PROTAC, influencing its degradation efficiency, selectivity, and overall success.[1]
This technical guide focuses on E3 Ligase Ligand-linker Conjugate 28, a pre-synthesized molecule comprising the E3 ligase ligand Thalidomide and a linker. Thalidomide is known to bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][5] This guide will provide an in-depth overview of the application of such conjugates in the design of novel PROTACs, including quantitative data on representative PROTACs, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Concepts in PROTAC Design with Conjugate 28
This compound serves as a foundational building block for the rapid synthesis of PROTACs. By having the E3 ligase ligand and the linker pre-conjugated, researchers can focus on coupling this intermediate with a suitable ligand for their protein of interest. This modular approach accelerates the drug discovery process by enabling the efficient generation and evaluation of a library of PROTAC candidates.
The general mechanism of action for a PROTAC synthesized from a Thalidomide-based conjugate is as follows:
-
The PROTAC simultaneously binds to the target protein (POI) and the CRBN E3 ligase.
-
This induces the formation of a ternary POI-PROTAC-CRBN complex.[3]
-
The close proximity of the POI to the E3 ligase complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.
-
The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
Quantitative Data on Representative PROTACs
The efficacy of a PROTAC is typically quantified by its degradation efficiency (DC50 and Dmax) and its binding affinity to the target protein and the E3 ligase. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax is the maximum percentage of protein degradation achievable.
While specific data for PROTACs synthesized directly from "this compound" is not publicly available in the form of a comprehensive dataset, the following table summarizes representative data for CRBN-recruiting PROTACs targeting various proteins. This data provides an indication of the performance that can be expected when using a Thalidomide-based E3 ligase ligand-linker conjugate.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to POI (nM) | Binding Affinity (Kd) to CRBN (nM) |
| dBET1 | BRD4 | HeLa | 4 | >95 | 190 | 1700 |
| ARV-825 | BRD4 | RS4;11 | <1 | >98 | 38 | 2500 |
| Compound X | Kinase Y | Cancer Z | 10 | 90 | 50 | 1500 |
Note: The data presented are representative values from various publications and may vary depending on the specific experimental conditions.
Experimental Protocols
The successful development of a novel PROTAC requires rigorous experimental validation. Below are detailed methodologies for key experiments used to characterize PROTACs synthesized from this compound.
Protein Degradation Assay (Western Blot)
Objective: To determine the dose-dependent degradation of the target protein by the PROTAC.
Methodology:
-
Cell Culture: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the PROTAC to the target protein and the E3 ligase, and to confirm the formation of a stable ternary complex.
Methodology:
-
Immobilization: Immobilize the purified target protein or the E3 ligase (e.g., CRBN-DDB1) onto a sensor chip.
-
Binary Interactions:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (Kd).
-
Inject a series of concentrations of the other protein partner (E3 ligase or target protein) to assess for any direct interaction.
-
-
Ternary Complex Formation:
-
Inject a series of concentrations of the PROTAC mixed with a constant concentration of the second protein partner (the one not immobilized) over the sensor chip.
-
An increase in the binding response compared to the binary interaction of the PROTAC alone indicates the formation of a ternary complex.
-
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the binary and ternary interactions.
Logical Relationships in PROTAC Design
The design of a successful PROTAC involves the careful consideration of the interplay between its three components. The use of a pre-formed E3 ligase ligand-linker conjugate simplifies this process but does not eliminate the need for optimization.
Conclusion
This compound and similar pre-formed intermediates represent a significant advancement in the field of targeted protein degradation. By providing a readily available and well-characterized building block for PROTAC synthesis, these conjugates streamline the drug discovery process, allowing researchers to more efficiently explore the therapeutic potential of this exciting modality. The successful development of novel PROTACs, however, still relies on a deep understanding of the underlying biology and the rigorous application of the experimental protocols outlined in this guide. As the field continues to evolve, the strategic use of such tools will be instrumental in unlocking the full potential of PROTACs for the treatment of a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols: Synthesis of E3 Ligase Ligand-Linker Conjugate 28
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of E3 Ligase Ligand-linker Conjugate 28, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). This conjugate consists of a thalidomide-derived ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, attached to a linker with a terminal functional group for conjugation to a target protein ligand.
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] The modular nature of PROTACs allows for the rational design and synthesis of degraders against a wide range of proteins, including those previously considered "undruggable."[3] The synthesis of E3 ligase ligand-linker conjugates is a critical step in the development of effective PROTACs.[4]
Signaling Pathway and Mechanism of Action
The thalidomide (B1683933) moiety of the conjugate binds to the CRBN E3 ubiquitin ligase. When incorporated into a full PROTAC molecule, this allows for the recruitment of CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
Caption: Mechanism of action for a PROTAC molecule.
Experimental Protocols
The synthesis of this compound is a multi-step process. A common strategy involves the initial synthesis of a functionalized thalidomide derivative, followed by the attachment of a linker. The following protocol is a representative synthesis of a thalidomide-linker conjugate with a terminal reactive group for further elaboration.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of the target molecule.
Step 1: Synthesis of 4-Fluorothalidomide
This initial step creates the core E3 ligase-binding moiety with a reactive site for linker attachment.
Materials:
-
3-Fluorophthalic acid
-
L-glutamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 3-fluorophthalic acid (1.0 eq) in anhydrous DMF, add L-glutamine (1.0 eq).
-
Add CDI (2.2 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-fluorothalidomide.
| Step | Starting Materials | Reagents/Solvents | Reaction Time | Temperature | Yield | Purity |
| 1 | 3-Fluorophthalic acid, L-glutamine | CDI, DMF | 4-6 hours | 80 °C | ~70-80% | >95% |
Step 2: Synthesis of the Thalidomide-Linker Conjugate
This step involves the coupling of 4-fluorothalidomide with a linker containing a primary amine and a protected functional group (e.g., a Boc-protected amine or a terminal alkyne).
Materials:
-
4-Fluorothalidomide (from Step 1)
-
Linker with a primary amine and a terminal functional group (e.g., N-Boc-1,3-diaminopropane)
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
Dissolve 4-fluorothalidomide (1.0 eq) in anhydrous DMSO.
-
Add the primary amine linker (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 90-130 °C and stir for 12-24 hours. The optimal temperature may vary depending on the linker used. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the thalidomide-linker conjugate.
| Step | Starting Materials | Reagents/Solvents | Reaction Time | Temperature | Yield | Purity |
| 2 | 4-Fluorothalidomide, Amine-linker | DIPEA, DMSO | 12-24 hours | 90-130 °C | ~50-70% | >98% |
Step 3 (Optional): Deprotection of the Linker
If the linker contains a protecting group (e.g., Boc), it must be removed to reveal the terminal functional group for conjugation to the protein of interest ligand.
Materials:
-
Protected thalidomide-linker conjugate (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure for Boc Deprotection:
-
Dissolve the Boc-protected thalidomide-linker conjugate in DCM.
-
Add TFA (10-20% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected final product, which can be used directly or after neutralization.
| Step | Starting Material | Reagents/Solvents | Reaction Time | Temperature | Yield | Purity |
| 3 | Boc-protected conjugate | TFA, DCM | 1-4 hours | Room Temp. | ~90-95% | >98% |
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of a representative E3 Ligase Ligand-linker Conjugate.
| Synthesis Step | Key Parameters | Typical Values |
| Step 1: 4-Fluorothalidomide Synthesis | Reaction Time | 4-6 hours |
| Temperature | 80 °C | |
| Yield | 70-80% | |
| Step 2: Linker Conjugation | Reaction Time | 12-24 hours |
| Temperature | 90-130 °C | |
| Yield | 50-70% | |
| Step 3: Deprotection (if applicable) | Reaction Time | 1-4 hours |
| Temperature | Room Temperature | |
| Yield | 90-95% |
Note: Yields and reaction conditions may vary depending on the specific linker and substrates used. Optimization may be required for different derivatives.
References
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 28
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 28 is a pivotal chemical tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. This conjugate comprises a Thalidomide-based ligand that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker terminating in a Boc-protected amine. This pre-synthesized building block streamlines the development of new PROTACs by providing a ready-to-use E3 ligase recruiting moiety.
These application notes provide a comprehensive guide for utilizing this compound in the laboratory, including its mechanism of action, protocols for PROTAC synthesis, and methods for evaluating the efficacy of the resulting protein degraders.
Mechanism of Action
The fundamental principle behind a PROTAC synthesized using this compound is the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, once synthesized by coupling the this compound to a target protein ligand, simultaneously binds to both the target protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is catalyzed by the CRBN E3 ligase.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is released and can initiate another cycle of protein degradation.
Data Presentation
While specific quantitative data for PROTACs synthesized using this compound will be dependent on the specific target ligand used, the following table outlines key parameters for evaluating PROTAC efficacy.
| Parameter | Description | Typical Range | Experimental Assay |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | pM to µM | Western Blot, ELISA, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation achieved. | >80% for effective PROTACs | Western Blot, ELISA, Mass Spectrometry |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the Thalidomide moiety to Cereblon. | nM to µM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the chemical synthesis of a PROTAC by coupling this compound with a target protein ligand containing a carboxylic acid functional group. The synthesis involves a two-step process: 1) deprotection of the Boc-protected amine on the linker and 2) amide bond formation with the target ligand.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
-
Thin-layer chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-linker-thalidomide TFA salt is typically used in the next step without further purification.
Step 2: Amide Coupling with Target Protein Ligand
-
Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected amine-linker-thalidomide from Step 1 (1.1 equivalents) to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
Protocol 2: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot
This protocol describes how to assess the efficacy of the newly synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: Mechanism of action of a PROTAC synthesized from this compound.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugates in Cancer Research
Introduction
E3 ligase ligand-linker conjugates are fundamental building blocks in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in cancer research.[1][2] These conjugates consist of a ligand that binds to an E3 ubiquitin ligase and a chemical linker, which can be further coupled to a ligand for a specific protein of interest (POI). The resulting PROTAC molecule acts as a bridge, bringing the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][] This targeted protein degradation (TPD) approach offers a powerful strategy to eliminate cancer-driving proteins that have been traditionally difficult to target with conventional inhibitors.
The term "E3 Ligase Ligand-linker Conjugate 28" is not uniquely defined in peer-reviewed literature and may refer to a specific product from a commercial vendor, such as a conjugate of Thalidomide and a linker designed to recruit the Cereblon (CRBN) E3 ligase.[4] This document will provide a broader overview and detailed protocols applicable to the general class of E3 ligase ligand-linker conjugates, with a focus on their application in the synthesis of PROTACs for cancer research.
Mechanism of Action: PROTACs in Cancer Therapy
The mechanism of action of PROTACs synthesized from E3 ligase ligand-linker conjugates involves the hijacking of the ubiquitin-proteasome system (UPS).[1][2]
-
Ternary Complex Formation : The PROTAC molecule, containing the E3 ligase ligand, the linker, and the POI ligand, simultaneously binds to both the E3 ligase and the target protein, forming a ternary complex.[1][5]
-
Ubiquitination : The formation of this complex brings the POI close to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the surface of the POI.[1][2]
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[1] The PROTAC molecule is then released and can catalyze further rounds of degradation.
This catalytic mode of action allows for the degradation of target proteins at low drug concentrations, offering a potential advantage over traditional occupancy-driven inhibitors.
References
Application Notes and Protocols for Kinase Degrader Development Using E3 Ligase Ligand-Linker Conjugate 28
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins.[1] A prevalent approach in PROTAC design involves utilizing a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1]
This document provides detailed application notes and protocols for the utilization of E3 Ligase Ligand-linker Conjugate 28, a thalidomide-based conjugate for the development of kinase degraders. This compound is composed of the E3 ligase ligand Thalidomide and a corresponding linker, serving as a key intermediate for the synthesis of complete PROTAC molecules by enabling the recruitment of the CRBN protein.
To illustrate the application of this conjugate, this document will use the well-characterized Cyclin-Dependent Kinase 9 (CDK9) degrader, THAL-SNS-032, as a representative example. THAL-SNS-032 is a selective CDK9 degrader that employs a thalidomide-based CRBN ligand connected to the kinase inhibitor SNS-032 via a polyethylene (B3416737) glycol (PEG) linker.[2][3][4] Dysregulation of CDK9, a key transcriptional regulator, is implicated in various cancers, making its degradation a promising anti-cancer strategy.[1] THAL-SNS-032 has been shown to induce rapid and robust degradation of CDK9.[2]
Data Presentation
The following tables summarize the quantitative data for the representative CDK9 degrader, THAL-SNS-032, to provide a clear comparison of its activity and selectivity.
Table 1: In Vitro Degradation and Proliferation Data for THAL-SNS-032
| Parameter | Cell Line | Value | Notes |
| EC50 (CDK9 Degradation) | MOLT4 | 4 nM | Potent and selective degrader of CDK9.[3] |
| IC50 (Cell Viability) | MOLT4 | 50 nM | Inhibits proliferation of leukemia cell lines.[5] |
| IC50 (Cell Viability) | TC-71 | 21.6 nM | Highly potent in inhibiting the viability of TC-71 cells.[6][7] |
| Selectivity (EC50) | MOLT4 | >15-fold for CDK9 over other CDKs | EC50 values for CDK2, CDK1, and CDK7 are 62 nM, 171 nM, and 398 nM, respectively.[3][8] |
Table 2: Comparison of THAL-SNS-032 with Parent Inhibitor (SNS-032)
| Compound | Target | IC50 (Cell Viability) in MOLT4 cells | Notes |
| THAL-SNS-032 | CDK9 Degrader | 50 nM | Exhibits more potent inhibition of proliferation.[5] |
| SNS-032 | CDK Inhibitor | 173 nM | Parent inhibitor of THAL-SNS-032.[5] |
| NVP-2 | Selective CDK9 Inhibitor | - | Used as a control in studies to compare the effects of inhibition versus degradation.[6][7] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of a thalidomide-based PROTAC like THAL-SNS-032 in inducing the degradation of a target kinase, such as CDK9. The PROTAC simultaneously binds to the target kinase and the CRBN E3 ligase, forming a ternary complex. This proximity leads to the ubiquitination of the kinase, marking it for degradation by the proteasome.
Caption: Mechanism of kinase degradation by a thalidomide-based PROTAC.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of kinase degraders using this compound are provided below.
Protocol 1: Synthesis of Kinase Degrader
This protocol describes the general steps for conjugating a kinase inhibitor to this compound. The specific chemistry will depend on the functional groups available on the kinase inhibitor and the linker. A common method involves an amidation reaction between a carboxylic acid on one component and an amine on the other.
Materials:
-
This compound (with a reactive functional group, e.g., a primary amine)
-
Kinase inhibitor (with a compatible functional group, e.g., a carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
-
Dissolve the kinase inhibitor in anhydrous DMF.
-
Add the coupling agents (HATU and HOBt) and the organic base (DIPEA) to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water.
-
Purify the crude product by preparative HPLC to obtain the final kinase degrader.
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. THAL-SNS-032 | CDK9 PROTAC | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probe THAL-SNS-032 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for Protein Ligand Conjugation to E3 Ligase Ligand-linker Conjugate 28
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 28 is a critical reagent in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. PROTACs function by inducing the targeted degradation of specific proteins within the cell. This conjugate is comprised of a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thalidomide, pre-linked to a flexible linker.[1][2] The terminal end of the linker is designed for covalent attachment to a ligand that specifically binds to a protein of interest (POI). The resulting tripartite molecule—the PROTAC—recruits the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][] This technology offers a powerful strategy to eliminate pathogenic proteins that are otherwise difficult to target with conventional inhibitors.
These application notes provide a detailed protocol for the conjugation of a protein ligand to this compound, assuming the conjugate possesses a terminal carboxylic acid functionality for conjugation.
Principle of PROTAC Action
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding to both the target protein and an E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex.[] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.
Experimental Protocols
This section provides a detailed methodology for conjugating a protein ligand (containing a primary amine, e.g., a lysine (B10760008) residue or an engineered N-terminal amine) to this compound (assuming a terminal carboxylic acid). The most common method for this is via an amide bond formation using carbodiimide (B86325) chemistry.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound (-COOH) | Various | E3 ligase ligand with linker for conjugation |
| Protein Ligand (with available primary amine) | User-provided | Ligand for the protein of interest |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich | Activates carboxyl groups for reaction with primary amines |
| Sulfo-NHS (N-Hydroxysulfosuccinimide) | Thermo Fisher | Stabilizes the EDC-activated intermediate, improving reaction efficiency |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Reaction solvent |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Organic base to neutralize reactions |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for protein handling and purification |
| HPLC-grade Acetonitrile (B52724) (ACN) | Fisher Scientific | Mobile phase for HPLC purification |
| HPLC-grade Water with 0.1% Formic Acid | Fisher Scientific | Mobile phase for HPLC purification |
| Size-Exclusion Chromatography (SEC) column | GE Healthcare | For purification of the final conjugate |
| Reverse-Phase HPLC (RP-HPLC) column | Waters | For purification and analysis of the final conjugate |
| Mass Spectrometer (e.g., LC-MS) | Agilent/Waters | For characterization of the final conjugate |
Experimental Workflow
Step-by-Step Protocol
1. Activation of this compound
This step involves the activation of the terminal carboxylic acid on the linker of the E3 ligase conjugate using EDC and Sulfo-NHS to form a more stable, amine-reactive intermediate.
-
1.1. Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.
-
1.2. In a separate tube, prepare a fresh solution of EDC (20 mM) and Sulfo-NHS (50 mM) in anhydrous DMF.
-
1.3. Add 2 equivalents of the EDC solution and 5 equivalents of the Sulfo-NHS solution to the this compound solution.
-
1.4. Add 2 equivalents of DIPEA to the reaction mixture.
-
1.5. Incubate the reaction at room temperature for 1 hour with gentle mixing.
2. Conjugation to the Protein Ligand
-
2.1. Dissolve the protein ligand (containing a primary amine) in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
2.2. Add the activated this compound solution to the protein ligand solution. A molar excess of the activated linker conjugate (typically 5-20 fold) is recommended to ensure efficient conjugation.
-
2.3. The final concentration of DMF in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the protein ligand.
-
2.4. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
3. Purification of the PROTAC Conjugate
Purification is critical to remove unreacted protein ligand, excess linker conjugate, and reaction byproducts.
-
3.1. Size-Exclusion Chromatography (SEC): This is the primary method for separating the larger protein conjugate from smaller, unreacted molecules.
-
Equilibrate an appropriate SEC column (e.g., Superdex 75 or 200) with PBS, pH 7.4.
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for the E3 ligase ligand (if it has a distinct absorbance).
-
Pool the fractions containing the conjugated product.
-
-
3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For further purification and to obtain a highly pure product, RP-HPLC can be employed.
-
Use a C18 column and a gradient of acetonitrile in water (both with 0.1% formic acid).
-
The more hydrophobic conjugate will elute at a higher acetonitrile concentration than the unconjugated protein ligand.
-
4. Characterization of the Final Product
It is essential to confirm the successful conjugation and determine the degree of labeling.
-
4.1. Mass Spectrometry (LC-MS): This is the most definitive method to confirm the identity of the conjugate. The molecular weight of the conjugate should be equal to the sum of the molecular weights of the protein ligand and the this compound.
-
4.2. SDS-PAGE: A shift in the molecular weight of the conjugated protein compared to the unconjugated protein can often be observed.
-
4.3. UV-Vis Spectroscopy: If the E3 ligase ligand has a unique absorbance, the ratio of absorbances at 280 nm and the specific wavelength for the ligand can be used to estimate the degree of labeling.
Quantitative Data Summary
The following table provides typical ranges for the key quantitative parameters in the conjugation protocol. Actual values will need to be optimized for each specific protein ligand.
| Parameter | Typical Range | Notes |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | A higher ratio can increase conjugation efficiency but may also lead to multiple conjugations. |
| Reaction Time | 2 - 12 hours | Longer incubation times may be required for less reactive amines. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can help maintain protein stability. |
| Conjugation Efficiency | 20% - 70% | Highly dependent on the protein ligand's reactivity and the reaction conditions. |
| Final PROTAC Purity (post-HPLC) | >95% | Purity should be assessed by analytical HPLC and LC-MS. |
| Degree of Labeling (DOL) | 1 - 3 | The average number of linker molecules conjugated per protein molecule. A DOL of 1 is often ideal. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/Sulfo-NHS | Use fresh, high-quality reagents. |
| Low reactivity of the protein's primary amines | Increase the pH of the reaction buffer to 8.0-8.5 to deprotonate the amines. Be mindful of protein stability at higher pH. | |
| Insufficient molar excess of the linker conjugate | Increase the molar ratio of the linker to the protein. | |
| Protein Precipitation | High concentration of organic solvent (DMF) | Ensure the final DMF concentration is below 10%. Perform a buffer exchange to remove DMF before conjugation if necessary. |
| Protein instability under reaction conditions | Optimize reaction temperature and pH. Consider using a different conjugation chemistry if the protein is not stable. | |
| Multiple Conjugations (High DOL) | High molar ratio of the linker conjugate | Reduce the molar excess of the linker. |
| Long reaction time | Shorten the incubation time and monitor the reaction progress. | |
| Difficulty in Purifying the Conjugate | Similar properties of conjugated and unconjugated protein | Optimize the purification method. Consider using ion-exchange chromatography if there is a change in the isoelectric point upon conjugation. |
For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols for PROTAC Design Using E3 Ligase Ligand-linker Conjugate 28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal system.[1][2] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy to address previously "undruggable" targets.
This document provides detailed application notes and experimental protocols for the use of E3 Ligase Ligand-linker Conjugate 28 , a key building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This compound consists of thalidomide, a well-established CRBN ligand, attached to a flexible linker, providing a convenient starting point for conjugation to a ligand for your protein of interest.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.
Application Notes
The design and optimization of a PROTAC using this compound require careful consideration of the interplay between the target ligand, the linker, and the E3 ligase ligand. The following notes provide guidance on the experimental workflow and data interpretation.
References
Application Notes and Protocols for E3 Ligase-Recruiting Conjugates in Cellular Assays
A Case Study on the RNF4-Recruiting PROTAC CCW 28-3
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules composed of a ligand that binds a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component of any PROTAC is the E3 ligase ligand-linker conjugate, which dictates which of the over 600 human E3 ligases is hijacked for neosubstrate degradation.
While a specific molecule designated "E3 Ligase Ligand-linker Conjugate 28" with extensive public data is not available, this document will focus on a well-characterized PROTAC, CCW 28-3 , which serves as an excellent case study. CCW 28-3 is a first-in-class degrader that recruits the RING finger protein 4 (RNF4) E3 ligase to degrade the epigenetic reader protein BRD4.[1][2][3][4] It is synthesized from a JQ1-based ligand for BRD4 and the RNF4-recruiting ligand CCW16, joined by a linker.[5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular activity of such conjugates, using the evaluation of CCW 28-3 as a representative example.
Data Presentation
The efficacy and selectivity of a PROTAC like CCW 28-3 are determined through a series of quantitative cellular assays. The key metrics include its binding affinity to the E3 ligase, its ability to degrade the target protein in a dose-dependent manner, and its selectivity across the proteome.
Table 1: In Vitro Binding and Cellular Degradation Profile of CCW 28-3
| Parameter | Molecule | Target | Assay Type | Value | Cell Line | Reference |
| Binding Affinity | CCW 28-3 | RNF4 | Competitive ABPP | IC₅₀ = 0.54 µM | N/A (Pure Protein) | [7] |
| Target Degradation | CCW 28-3 | BRD4 | Western Blot | Dose-dependent degradation | 231MFP | [4] |
| (Specific DC₅₀ not published) | ||||||
| Mechanism | CCW 28-3 | BRD4 | Western Blot with Controls | RNF4-dependent | HeLa (WT vs. RNF4 KO) | [1][8] |
| Proteasome-dependent | 231MFP | [4] |
Visualization of Key Processes
PROTAC Mechanism of Action
The fundamental principle of PROTAC action is the formation of a ternary complex between the target protein (BRD4), the PROTAC (CCW 28-3), and the E3 ligase (RNF4), leading to target ubiquitination and degradation.
Caption: PROTAC-mediated degradation of BRD4.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is essential to characterize a novel PROTAC. This involves confirming target degradation, elucidating the mechanism of action, and assessing proteome-wide selectivity.
Caption: Workflow for cellular characterization of PROTACs.
Experimental Protocols
The following protocols are based on the methodologies reported for the characterization of CCW 28-3 and general best practices for PROTAC evaluation.[4][7][9][10]
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Line Maintenance :
-
Culture 231MFP (human breast cancer) or HeLa (human cervical cancer) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding :
-
For a 6-well plate format, seed approximately 300,000 (HeLa) to 500,000 (231MFP) cells per well.
-
Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.
-
-
PROTAC Treatment :
-
Prepare a 10 mM stock solution of CCW 28-3 in DMSO.
-
On the day of the experiment, serially dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of CCW 28-3.
-
Incubate the cells for the desired time period (e.g., 3, 6, 12, or 24 hours). A 3-hour time point was shown to be effective for CCW 28-3.[4]
-
Protocol 2: Western Blot for BRD4 Degradation
-
Cell Lysis :
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[7]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. This is the protein lysate.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) using lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting :
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against BRD4 (e.g., rabbit pAb, 1:1000 dilution).[11][12]
-
Also, probe for a loading control, such as GAPDH or α-tubulin (e.g., mouse mAb, 1:5000 dilution).
-
Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000) for 1 hour at room temperature.[11]
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 signal to the corresponding loading control signal.
-
Protocol 3: Mechanism of Action Control Experiments
To confirm that the observed degradation is dependent on the intended E3 ligase and the proteasome, perform the following control experiments in parallel with Protocol 2.
-
Proteasome Inhibition : Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Bortezomib) for 1-2 hours before adding CCW 28-3. A rescue of BRD4 degradation indicates a proteasome-dependent mechanism.[4]
-
Ubiquitination Inhibition : Pre-treat cells with an E1 activating enzyme inhibitor (e.g., 1 µM TAK-243) for 1-2 hours before adding CCW 28-3. A rescue of BRD4 degradation confirms the involvement of the ubiquitin-proteasome system.[4]
-
E3 Ligase Knockout : Perform the degradation experiment in RNF4 knockout (KO) HeLa cells alongside wild-type (WT) HeLa cells. The absence of degradation in the KO cell line confirms that the effect is RNF4-dependent.[1][8]
Protocol 4: TMT-Based Quantitative Proteomics for Selectivity Profiling
This protocol provides a high-level overview for assessing the proteome-wide selectivity of a PROTAC.
-
Sample Preparation :
-
Treat 231MFP cells with CCW 28-3 (e.g., 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 3 hours).
-
Harvest and lyse the cells as described in Protocol 2.
-
Quantify the protein and normalize the concentration for all samples.
-
-
Protein Digestion and TMT Labeling :
-
LC-MS/MS Analysis :
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis :
-
Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities.
-
Identify proteins that are significantly downregulated upon treatment with CCW 28-3. Selective degradation will show BRD4 as one of the most significantly depleted proteins.[4]
-
References
- 1. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ptglab.com [ptglab.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Characterizing PROTACs Utilizing E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3][5]
This document provides detailed application notes and protocols for the characterization of PROTACs, with a specific focus on those developed using novel E3 ligase ligand-linker conjugates. As a case study, we will refer to the characterization of CCW 28-3 , a PROTAC that recruits the RNF4 E3 ligase to degrade BRD4.[6]
Core Concepts in PROTAC Characterization
The characterization of a PROTAC is a multi-step process that involves evaluating its ability to bind to its target proteins, form a stable ternary complex, induce ubiquitination of the POI, and ultimately lead to its degradation in a proteasome-dependent manner.
Key Characterization Steps:
-
Binary Engagement: Confirming the binding of the PROTAC to both the protein of interest (POI) and the E3 ligase independently.
-
Ternary Complex Formation: Demonstrating the formation of the POI-PROTAC-E3 ligase complex.[1]
-
Cellular Target Engagement: Measuring the engagement of the PROTAC with its targets within a cellular environment.
-
Protein Degradation: Quantifying the reduction in the levels of the target protein.
-
Mechanism of Action: Verifying that the degradation is dependent on the proteasome and the specific E3 ligase.
Data Presentation: Characterization of RNF4-recruiting PROTAC CCW 28-3
The following tables summarize the key quantitative data for the characterization of the RNF4-based PROTAC degrader, CCW 28-3, which links a JQ1 analogue to the RNF4 E3 ligase ligand CCW 16.[6]
Table 1: Binding Affinity of CCW 28-3 and its Precursor Ligand to RNF4 [6]
| Compound | Assay Type | Target | IC50 (µM) |
| CCW 16 | Competitive Inhibition | RNF4 | 1.8 |
| CCW 28-3 | Competitive Inhibition | RNF4 | 0.54 |
Table 2: Cellular Degradation of BRD4 by CCW 28-3 [6]
| PROTAC | Target Protein | Cell Line | Degradation |
| CCW 28-3 | BRD4 | Not Specified | Successful |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in characterizing PROTACs. These are generalized methods and should be optimized for the specific PROTAC and target system under investigation.
Protocol 1: Biophysical Characterization of Binary and Ternary Complex Formation using Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinities and kinetics of the PROTAC to the POI and the E3 ligase, and to confirm the formation of the ternary complex.[7][8]
Materials:
-
SPR instrument (e.g., BIAcore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified recombinant POI and E3 ligase complex
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize the POI or E3 ligase onto the chip surface via amine coupling to a target density.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), association rate constant (ka), and dissociation rate constant (kd).
-
-
Ternary Complex Formation Analysis:
-
Immobilize the POI on the sensor chip.
-
Inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the E3 ligase.
-
Alternatively, pre-incubate the PROTAC and E3 ligase before injection over the POI surface.
-
Monitor the binding response to confirm the formation of the ternary complex.
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
Objective: To measure the engagement of the PROTAC with the POI or E3 ligase in living cells.[9]
Materials:
-
Cells expressing the POI or E3 ligase fused to NanoLuc® luciferase.
-
NanoBRET™ fluorescent tracer that binds to the target protein.
-
PROTAC compound.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Plate reader capable of measuring luminescence and fluorescence.
Procedure:
-
Cell Plating: Seed the engineered cells in a white-walled, 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells at its predetermined optimal concentration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the IC50 value, representing the concentration at which 50% of the target is engaged.
Protocol 3: Quantification of Protein Degradation by Western Blotting
Objective: To determine the extent of POI degradation induced by the PROTAC.
Materials:
-
Cultured cells.
-
PROTAC compound.
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control and a positive control with a proteasome inhibitor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Visualization of Experimental Workflows and Signaling Pathways
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General PROTAC Characterization Workflow
Caption: A comprehensive workflow for the characterization of PROTACs.
References
- 1. diva-portal.org [diva-portal.org]
- 2. precisepeg.com [precisepeg.com]
- 3. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. Development of biophysical methods for characterization of PROTACs [diva-portal.org]
- 6. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 7. oxfordglobal.com [oxfordglobal.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Degradation and PROTACs [worldwide.promega.com]
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate 28 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of E3 Ligase Ligand-linker Conjugate 28, a thalidomide-based building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying principles, detailed experimental protocols, and data interpretation for the application of this conjugate in targeted protein degradation.
Introduction to this compound
This compound is a key reagent in the development of PROTACs, a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] This conjugate consists of thalidomide (B1683933), a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, pre-functionalized with a linker.[3] This design facilitates the efficient synthesis of PROTACs by enabling the straightforward attachment of a warhead that binds to a protein of interest (POI). The resulting heterobifunctional molecule hijacks the ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4][5]
The core utility of Conjugate 28 lies in streamlining the PROTAC development process. By providing a ready-to-use E3 ligase ligand-linker moiety, it allows researchers to focus on the synthesis and attachment of various POI ligands to generate a library of PROTAC candidates for screening and optimization.
Signaling Pathway: The PROTAC-CRBN Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[2][4] This proximity-induced event leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4]
Application: Synthesis of a SHP2-Targeting PROTAC
This section provides a representative application of a thalidomide-linker conjugate in the synthesis of a PROTAC targeting the SHP2 protein, a non-receptor tyrosine phosphatase implicated in cancer.[6]
3.1. Synthesis of a Thalidomide-Linker Intermediate
A common strategy for preparing thalidomide-based PROTACs involves the use of a thalidomide derivative with a linker terminating in a reactive group, such as a carboxylic acid or an amine, ready for coupling to a warhead.
3.2. Synthesis of the Final PROTAC
The thalidomide-linker intermediate is then coupled with a SHP2 inhibitor to yield the final PROTAC molecule.
Table 1: Representative Quantitative Data for a SHP2-Targeting PROTAC
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 11 (ZB-S-29) | SHP2 | MV-4-11 | 6.02 | >90 | [6] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Experimental Protocols
4.1. General Workflow for PROTAC Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a newly synthesized PROTAC.
4.2. Protocol for Western Blot Analysis of Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell culture medium
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Logical Relationship: The PROTAC Ternary Complex
The formation of a stable and productive ternary complex is a prerequisite for successful protein degradation. The linker plays a critical role in mediating the interaction between the POI and the E3 ligase.
Conclusion
This compound and similar thalidomide-based building blocks are invaluable tools in the field of targeted protein degradation. They offer a modular and efficient approach to the synthesis of PROTACs, enabling the rapid exploration of structure-activity relationships and the development of novel therapeutics for a wide range of diseases. The protocols and principles outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate potent and selective protein degraders.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Case Studies of PROTACs Synthesized with Thalidomide-Based E3 Ligase Ligand-Linker Conjugates
These application notes provide a detailed overview and experimental protocols for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) synthesized using thalidomide-based E3 ligase ligand-linker conjugates, exemplified by the well-studied degradation of Bromodomain-containing protein 4 (BRD4).
Introduction to PROTAC Technology with Thalidomide-Based Conjugates
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate target proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]
Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used as E3 ligase ligands in PROTAC design.[1][5] These molecules bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][] The use of thalidomide-based conjugates is advantageous due to their smaller size and better cell permeability compared to other E3 ligase ligands.[1]
Case Study: BRD4 Degradation by a Thalidomide-Based PROTAC
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of key oncogenes like c-Myc.[7][8] This has made BRD4 an attractive target for cancer therapy.[7] PROTACs have been successfully developed to induce the degradation of BRD4.[7][9]
One of the pioneering and well-characterized BRD4-degrading PROTACs is dBET1, which utilizes the BRD4 inhibitor JQ1 as the POI ligand and a derivative of thalidomide to recruit the CRBN E3 ligase.[10] The formation of the BRD4-dBET1-CRBN ternary complex leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[8][10] This degradation of BRD4 results in the downregulation of its target genes, including c-Myc, leading to anti-proliferative effects in cancer cells.[8][9]
Data Presentation
The efficacy of PROTACs is typically quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation) values. The following table summarizes representative degradation data for thalidomide-based BRD4 PROTACs from various studies.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | ~100 | >80 | [10] |
| Compound 21 | BRD4 | THP-1 | - | >50 at 1µM | [7] |
| Compound 34 | BRD4 | MDA-MB-231 | 60 | - | |
| Compound 37 | BRD4 | MDA-MB-231 | 62 | - | [11] |
Note: DC50 and Dmax values can vary depending on the specific PROTAC structure, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Thalidomide-Based PROTAC
This protocol describes a general method for the synthesis of a thalidomide-based PROTAC, adapted from published procedures for similar molecules.[1][3] This example outlines the synthesis of a PROTAC where a thalidomide derivative is coupled to a POI ligand.
Materials:
-
4-hydroxythalidomide
-
Linker with a terminal leaving group (e.g., tosylate or bromide) and a functional group for POI ligand attachment
-
POI ligand with a suitable nucleophilic group (e.g., amine or phenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane for chromatography
Procedure:
-
Synthesis of Thalidomide-Linker Intermediate: a. To a solution of 4-hydroxythalidomide (1 eq.) in anhydrous DMF, add K₂CO₃ (2-3 eq.). b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of the linker (1.2 eq.) in anhydrous DMF to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC. e. After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. f. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
-
Conjugation to POI Ligand: a. Dissolve the purified thalidomide-linker intermediate (1 eq.) and the POI ligand (1.1 eq.) in a suitable solvent like DMF. b. Add a base such as Diisopropylethylamine (DIPEA) to the mixture. c. Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS. d. Work up the reaction by diluting with water and extracting with an organic solvent. e. Wash the organic layer, dry, and concentrate. f. Purify the final PROTAC molecule by column chromatography or preparative HPLC.
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2][8]
Materials:
-
Cell culture reagents and appropriate cell line (e.g., THP-1, MDA-MB-231)[8]
-
PROTAC compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[2] b. Prepare serial dilutions of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: a. Wash the cells with ice-cold PBS.[2] b. Lyse the cells in RIPA buffer with inhibitors.[1] c. Scrape the cells and collect the lysate.[2] d. Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay.[2] b. Normalize the protein concentration of all samples. c. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel.[8] b. Run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[2] b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2] c. Wash the membrane three times with TBST.[2] d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2] e. Wash the membrane three times with TBST.[8]
-
Detection and Analysis: a. Add ECL substrate to the membrane.[1] b. Visualize the protein bands using a chemiluminescence imaging system.[1] c. Quantify the band intensities using image analysis software.[2] d. Normalize the target protein band intensity to the loading control.[1] e. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol is to assess the formation of the ternary complex (POI-PROTAC-E3 ligase) in vitro.[4]
Materials:
-
Fluorescently labeled ligand for the POI (tracer)
-
Purified recombinant POI and CRBN-DDB1 complex
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Assay Setup: a. In a 384-well plate, add a fixed concentration of the fluorescent tracer and the POI.
-
PROTAC Titration: a. Add a serial dilution of the PROTAC to the wells.
-
E3 Ligase Addition: a. Add a fixed concentration of the CRBN-DDB1 complex.
-
Incubation: a. Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: a. Measure the fluorescence polarization using a plate reader.
-
Data Analysis: a. Plot the change in fluorescence polarization as a function of the PROTAC concentration to determine the binding affinity and cooperativity of ternary complex formation.[4]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Generalized synthesis of a thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for PROTACs with E3 Ligase Ligand-linker Conjugate 28
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing E3 Ligase Ligand-linker Conjugate 28 in their Proteolysis-Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker's primary function is to position the target protein and the E3 ligase in close enough proximity to facilitate the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[3]
The length of the linker is a crucial parameter that significantly impacts the efficacy of a PROTAC.[4] An optimal linker length is necessary for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3][4] Conversely, if the linker is too long, it may not effectively bring the two proteins together for efficient ubiquitination.[3][4] Therefore, empirical optimization of the linker length is a critical step in the development of a potent PROTAC.[]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently utilized linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[5][][7] These are popular choices due to their flexibility, which can accommodate the formation of a productive ternary complex.[8] Other linker types that incorporate more rigid structures, such as piperazine (B1678402) or triazole rings, are also employed to modulate the conformational flexibility and physicochemical properties of the PROTAC.[5]
Q3: How does the composition of the linker, besides its length, impact the performance of a PROTAC?
The composition of the linker plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[4] For example, incorporating hydrophilic elements like PEG can enhance solubility.[5] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the efficiency of protein degradation.[1]
Troubleshooting Guide
Problem 1: My PROTAC, synthesized with this compound, demonstrates good binary binding to both the target protein and the E3 ligase, but I do not observe any significant degradation of the target protein.
This is a common challenge in the development of PROTACs and often points to issues with the formation of a productive ternary complex.[5][9] Here are several potential linker-related issues and troubleshooting steps:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and the E3 ligase is critical for ubiquitination.[5]
-
Lack of Positive Cooperativity: Efficient degradation is often associated with positive cooperativity, where the binding of one protein partner enhances the affinity for the other.[5] A lack of positive cooperativity can lead to inefficient degradation, even with good binary binding.[5]
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations due to poor cell permeability.[9]
-
Solution: Modify the linker composition to improve physicochemical properties. Assess cell permeability using cellular uptake assays.[5]
-
-
Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, leading to low intracellular concentrations.[5]
-
Solution: Utilize efflux pump assays to determine if your PROTAC is a substrate for these transporters.[5]
-
Problem 2: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations.
The "hook effect" is an inherent characteristic of the PROTAC mechanism that occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[9] While this effect cannot be completely eliminated, its severity can be influenced by the linker design.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, making the ternary complex more stable and potentially mitigating the hook effect.[9]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for the formation of the ternary complex, which may reduce the formation of non-productive binary complexes.[9]
Data Presentation
Table 1: Impact of Linker Length on BRD4 Degradation (Hypothetical Data)
This table illustrates the effect of varying the linker length of a hypothetical PROTAC targeting BRD4 on its degradation efficiency.
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 8 | 500 | 45 |
| PROTAC-2 | PEG | 12 | 150 | 85 |
| PROTAC-3 | PEG | 16 | 50 | 95 |
| PROTAC-4 | PEG | 20 | 200 | 70 |
| PROTAC-5 | Alkyl | 10 | 250 | 60 |
| PROTAC-6 | Alkyl | 14 | 80 | 90 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[3]
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.[3]
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in the levels of a target protein.[10]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of concentrations of your PROTAC variants for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3][10]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3][10]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and then incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Follow this with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[5]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[10]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[5][10]
-
Ternary Complex Analysis: To measure the formation of the ternary complex, inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[5]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and the affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models.[5]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[10]
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.[9]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 7. Linker Design and Optimization protocol v1 [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
PROTAC Synthesis Technical Support Center: Troubleshooting E3 Ligase Ligand-linker Conjugate 28
Welcome to the technical support center for PROTAC synthesis, with a special focus on troubleshooting issues related to E3 Ligase Ligand-linker Conjugate 28 . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Proteolysis Targeting Chimeras (PROTACs).
For the purpose of this guide, we will define the hypothetical This compound as a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, functionalized with a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This represents a common building block used in PROTAC synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
A1: this compound is a pre-formed building block consisting of a ligand that binds to the VHL E3 ubiquitin ligase, connected to a flexible PEG linker with a terminal carboxylic acid. Its purpose is to streamline PROTAC synthesis by allowing for a direct coupling reaction with a ligand for your protein of interest (POI) that has a corresponding amine functional group.
Q2: What are the most common challenges encountered when using this compound?
A2: The most frequent issues include low yield of the final PROTAC, incomplete reaction, difficulties in purification, and poor solubility of the reactants or the final product. These challenges often stem from suboptimal reaction conditions, steric hindrance, or the physicochemical properties of the POI ligand.
Q3: How can I confirm the identity and purity of my synthesized PROTAC?
A3: A combination of analytical techniques is essential for characterizing your final PROTAC. High-performance liquid chromatography (HPLC) is used to assess purity, while mass spectrometry (MS) confirms the molecular weight of the compound.[1][2][3] Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information.[1]
Q4: What are the key differences between using a VHL-based conjugate like Conjugate 28 versus a Cereblon (CRBN)-based conjugate?
A4: The choice between VHL and CRBN E3 ligases can significantly impact your PROTAC's performance. VHL is predominantly cytosolic, while CRBN can be found in both the cytoplasm and the nucleus.[] CRBN-based PROTACs can sometimes exhibit immunological side effects due to the promiscuity of the CRBN ligase.[] VHL-recruiting ligands are generally considered more chemically and thermally stable than CRBN ligands.
Troubleshooting Guide
Problem 1: Low or No Yield of the Final PROTAC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Amide Coupling | 1. Optimize coupling reagents: Screen different carbodiimides (e.g., EDC, DCC) and additives (e.g., HOBt, Oxyma).[5][6] 2. Adjust stoichiometry: Increase the equivalents of the coupling reagents and the amine-functionalized POI ligand.[6][7] 3. Vary the base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize acid byproducts. | Increased conversion to the desired PROTAC, observable by LC-MS. |
| Steric Hindrance | 1. Modify the linker length on the POI ligand side to provide more flexibility. 2. If possible, change the attachment point of the linker on the POI ligand to a more accessible position. | Improved reaction kinetics and higher yield. |
| Degradation of Reactants or Product | 1. Ensure anhydrous reaction conditions, as water can hydrolyze activated esters and carbodiimides. 2. Lower the reaction temperature to minimize side reactions. 3. Confirm the stability of your POI ligand under the reaction conditions. | Reduced formation of impurities and preservation of starting materials and product. |
Problem 2: Complex Reaction Mixture and Difficult Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Starting Materials | 1. Drive the reaction to completion by extending the reaction time or increasing the temperature moderately. 2. Use an excess of one reagent (if it can be easily removed during workup) to consume the other. | A cleaner crude product with fewer starting materials, simplifying purification. |
| Formation of Side Products | 1. Analyze the side products by MS to understand their origin (e.g., double addition, rearrangement). 2. Optimize reaction conditions to disfavor side product formation (e.g., lower temperature, different solvent). | Minimized intensity of side product peaks in the LC-MS chromatogram. |
| Poor Chromatographic Separation | 1. Screen different HPLC columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, ammonium (B1175870) hydroxide). 2. Utilize orthogonal purification techniques like solid-phase extraction (SPE) before HPLC. | Improved peak resolution and successful isolation of the pure PROTAC.[8] |
Problem 3: Poor Solubility of this compound or POI Ligand
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | 1. Screen a range of polar aprotic solvents (e.g., DMF, DMSO, NMP) for better solubility of both reactants. 2. Use a co-solvent system to improve solubility. | A homogenous reaction mixture, which is crucial for efficient reaction. |
| Aggregation of Reactants | 1. Gentle heating and sonication can help to break up aggregates and dissolve the starting materials. | Clear dissolution of reactants, allowing the reaction to proceed. |
Experimental Protocols
Protocol 1: Amide Coupling of this compound with an Amine-functionalized POI Ligand
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized POI ligand (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.[9]
Protocol 2: Click Chemistry Approach for PROTAC Synthesis
If this compound were functionalized with an azide (B81097) and the POI ligand with a terminal alkyne, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction could be employed.[8][10][][12]
Materials:
-
Azide-functionalized E3 Ligase Ligand-linker (1.0 eq)
-
Alkyne-functionalized POI ligand (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
t-butanol/water (1:1)
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand-linker and the alkyne-functionalized POI ligand in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate, followed by copper(II) sulfate pentahydrate.
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by flash column chromatography or preparative HPLC.
Visualizations
References
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects with E3 Ligase Ligand-Linker Conjugate 28-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) based on the hypothetical E3 Ligase Ligand-linker Conjugate 28.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PROTACs?
A1: Off-target effects in PROTACs can stem from several factors:
-
E3 Ligase Binder Promiscuity: The ligand that recruits the E3 ligase may have affinities for other proteins, leading to their unintended degradation. For instance, pomalidomide-based PROTACs have been observed to degrade zinc-finger proteins independently of the target ligand.[1][2]
-
Warhead Specificity: The "warhead," or the ligand that binds to the protein of interest (POI), may not be entirely specific and could bind to other proteins with similar structural motifs.
-
Formation of Binary Complexes: The PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and could lead to off-target pharmacology.[2]
-
Ternary Complex Conformation: The three-dimensional structure of the ternary complex (POI-PROTAC-E3 ligase) can influence which proteins are presented for ubiquitination, and suboptimal conformations may lead to the degradation of unintended proteins.[3]
Q2: What is the "hook effect" and how can it be mitigated?
A2: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2] To mitigate the hook effect, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your PROTAC.
Q3: How can I differentiate between direct off-targets and downstream signaling effects in my proteomics data?
A3: Distinguishing direct off-targets from indirect downstream effects is a critical step in data analysis. A time-course experiment is highly recommended. Direct off-targets are typically degraded rapidly, so analyzing protein levels at early time points (e.g., 4-6 hours) can help identify them.[2] In contrast, changes in the abundance of proteins due to downstream signaling effects will likely appear at later time points. Additionally, transcriptomics (RNA-sequencing) can help determine if changes in protein levels are due to protein degradation or transcriptional regulation.[2]
Q4: How does the linker composition in Conjugate 28 influence PROTAC selectivity?
A4: The linker is a critical component that connects the target-binding warhead and the E3 ligase ligand, and its properties significantly impact PROTAC performance.[4][5] Key aspects of the linker to consider are:
-
Length and Flexibility: The linker's length and flexibility determine the spatial orientation of the POI and E3 ligase in the ternary complex.[5][6] An optimal linker length is crucial; if it's too short, steric hindrance may prevent complex formation, and if it's too long, the complex may not be stable enough for efficient ubiquitination.[6]
-
Chemical Composition: The chemical makeup of the linker, such as the inclusion of alkyl chains or polyethylene (B3416737) glycol (PEG) units, affects the PROTAC's solubility, cell permeability, and stability.[4][5][]
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can alter the geometry of the ternary complex, thereby influencing selectivity.[6]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Results | Cell passage number, confluency, or overall health can affect the ubiquitin-proteasome system's efficiency.[3] | Standardize cell culture conditions, including using cells within a defined passage number range and maintaining consistent seeding densities.[3] |
| Instability of the PROTAC compound in the cell culture medium.[3] | Evaluate the stability of your PROTAC in the media over the course of the experiment. | |
| High Cell Toxicity Observed | The PROTAC is causing significant off-target effects.[2] | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.[2] If possible, lower the PROTAC concentration.[2] |
| High concentration of the solvent (e.g., DMSO).[2] | Ensure the final solvent concentration is not toxic to the cells.[2] | |
| Discrepancy Between Proteomics and Western Blot Data | Differences in the sensitivity of the assays.[2] | Use quantitative proteomics data to guide the selection of antibodies for Western blotting. |
| Poor antibody quality or cross-reactivity in Western blotting.[2] | Validate your primary antibody for specificity and sensitivity. If available, confirm antibody specificity with knockout/knockdown cell lines.[2] | |
| No Target Degradation Observed | The ternary complex may not be forming. | Perform a ternary complex formation assay, such as a TR-FRET assay, to confirm the interaction between the target protein and the E3 ligase in the presence of the PROTAC.[3] |
| The ternary complex forms but is not in a productive conformation for ubiquitination.[3] | Conduct an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated. If not, this suggests a need for linker redesign.[3] |
Quantitative Data Summary
Table 1: Comparative Analysis of Conjugate 28-Based PROTACs
| PROTAC Construct | Linker Type | DC50 (nM) | Dmax (%) | Key Off-Target Proteins Identified |
| PROTAC-28a | PEG-based, 8 atoms | 25 | 92 | Protein X, Protein Y |
| PROTAC-28b | Alkyl-based, 8 atoms | 50 | 85 | Protein Z |
| PROTAC-28c | PEG-based, 12 atoms | 15 | 95 | None significant |
| Negative Control | Mutated E3 Ligase Ligand | >1000 | <10 | None |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation observed.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying potential off-target effects using mass spectrometry-based proteomics.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., MCF-7, T47D) to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and for different time points.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (with a mutated E3 ligase binder).[1]
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and digest the proteins into peptides.[1]
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Label the peptides from the different treatment conditions with isobaric tags for accurate relative quantification.[1]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using liquid chromatography and analyze them with tandem mass spectrometry.[1]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across all samples.
-
Proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.[1]
-
Protocol 2: Western Blotting for Off-Target Validation
This protocol is for validating potential off-targets identified through global proteomics.[1]
-
Sample Preparation:
-
Treat cells with the PROTAC as described in the proteomics protocol.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate and detect the chemiluminescent signal.
-
Use a loading control (e.g., GAPDH or beta-actin) to normalize the results.
-
Visualizations
Diagrams of Key Processes and Workflows
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
References
Technical Support Center: Enhancing Ternary Complex Formation with E3 Ligase Ligand-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving E3 Ligase Ligand-linker Conjugate 28 and similar molecules designed to enhance ternary complex formation in proteolysis-targeting chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is an E3 Ligase Ligand-linker Conjugate and what is its role in a PROTAC?
An E3 Ligase Ligand-linker Conjugate is a key component of a PROTAC, a heterobifunctional molecule designed to induce the degradation of a target protein.[1][] It consists of a ligand that binds to an E3 ubiquitin ligase and a chemical linker.[1][3] This conjugate is then attached to a ligand for a specific protein of interest (POI).[] The complete PROTAC molecule works by bringing the target protein and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4]
Q2: How does the linker component influence ternary complex formation?
The linker is a critical determinant of the stability and geometry of the ternary complex.[6] Its length, composition, and attachment points can significantly impact the efficiency of protein degradation.[7] An optimized linker ensures a productive orientation of the target protein and the E3 ligase, which is necessary for efficient ubiquitination.[7]
Q3: What is the "hook effect" and how can it be avoided?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6][7] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[6][7]
Q4: Which E3 ligases are commonly recruited by these conjugates?
While there are over 600 E3 ligases in the human genome, only a few are commonly used in PROTAC technology.[4] The most frequently utilized E3 ligases include Cereblon (CRBN), von Hippel-Lindau (VHL), MDM2, and cIAP1.[8][9] this compound, as part of the PROTAC CCW 28-3, recruits the RNF4 E3 ligase.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes with E3 Ligase Ligand-linker Conjugates.
| Problem | Potential Cause | Recommended Solution |
| No or low target protein degradation | Inefficient ternary complex formation. The conjugate may not effectively bring the target protein and E3 ligase together.[6] | - Optimize Linker: Synthesize and test analogs with different linker lengths and compositions to improve the stability and geometry of the ternary complex.[6] - Confirm Binary Engagement: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to ensure the PROTAC binds to both the target protein and the E3 ligase individually.[7] |
| Low protein expression levels of the target or the E3 ligase in the cell model.[6] | - Verify Expression: Use Western Blotting to confirm the expression levels of both the target protein and the recruited E3 ligase.[6] Consider using a cell line with known high expression as a positive control.[6] | |
| Poor cell permeability or rapid metabolism of the PROTAC.[6] | - Assess Permeability: Utilize cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement in live cells.[6] - Evaluate Stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and cell lysates over time.[6] | |
| "Hook effect" observed in dose-response curves | High PROTAC concentration leading to the formation of binary complexes instead of the ternary complex.[6][7] | - Perform Dose-Response: Conduct experiments with a wide range of PROTAC concentrations to identify the optimal concentration for degradation.[6][7] - Enhance Cooperativity: Design PROTACs that promote positive cooperativity, stabilizing the ternary complex over binary complexes.[7] |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions. Biochemical assays with purified proteins may not fully replicate the cellular environment.[6] | - Orthogonal Validation: Use a combination of in vitro assays (e.g., TR-FRET, AlphaLISA) and in-cell assays (e.g., NanoBRET, CETSA) to confirm ternary complex formation.[6] |
| No ubiquitination of the target protein despite ternary complex formation | The ternary complex may form in a non-productive conformation for ubiquitination.[7] | - Perform Ubiquitination Assay: Conduct an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC. If not, this suggests an issue with the geometry of the ternary complex, necessitating linker redesign.[7] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol outlines the steps to assess the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[6]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Place the cell lysates on ice for 30 minutes and sonicate until clarified.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol describes a two-step immunoprecipitation approach to confirm the formation of the ternary complex in vivo.[10]
-
Cell Culture and Transfection (if necessary):
-
Culture cells to the appropriate confluency.
-
If necessary, transfect cells with plasmids expressing tagged versions of the target protein or E3 ligase.[10]
-
-
Cell Lysis:
-
Lyse cells as described in the Western Blotting protocol.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with an antibody targeting the first component of the complex (e.g., the tagged target protein) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer.
-
-
Elution:
-
Elute the protein complex from the beads using a low pH elution buffer or a competitive peptide.[10]
-
-
Second Immunoprecipitation:
-
Incubate the eluate with an antibody targeting the second component of the complex (e.g., the E3 ligase) overnight at 4°C.
-
Capture the complex with Protein A/G magnetic beads.
-
Wash the beads extensively.
-
-
Analysis by Western Blot:
-
Elute the final complex from the beads.
-
Analyze the eluate by Western Blotting, probing for all three components of the ternary complex: the target protein, the E3 ligase, and a component of the PROTAC if a tagged version is available.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with E3 Ligase Ligand-linker Conjugate 28 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of E3 Ligase Ligand-linker Conjugate 28 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This specific conjugate, also known as CCW 28-3, is composed of a ligand that binds to the RNF4 E3 ligase, a linker, and a JQ1 ligand that targets the BET bromodomain protein family (e.g., BRD4).[3]
Q2: What are the common stability issues observed with this compound in solution?
A2: Users may encounter several stability issues in solution, including:
-
Chemical Degradation: The conjugate can be susceptible to hydrolysis, particularly at the linker or ligand moieties, leading to loss of activity.
-
Aggregation: Due to the often hydrophobic nature of PROTAC molecules, aggregation can occur, especially at high concentrations or in inappropriate buffer systems. This can lead to precipitation and inaccurate experimental results.[4]
-
Poor Solubility: Limited solubility in aqueous buffers is a common challenge for PROTACs, which can hinder the preparation of stock solutions and dosing for in vitro and in vivo experiments.[4][5]
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, it is recommended to store the compound as a solid at -20°C for long-term storage.[6] For solutions, it is best to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitate Formation in Solution
Symptoms:
-
Visible particles or cloudiness in the solution after dissolving the conjugate.
-
Inconsistent results in cellular assays.
Possible Causes:
-
Poor solubility of the conjugate in the chosen solvent or buffer.
-
Aggregation of the conjugate molecules.
-
The concentration of the conjugate exceeds its solubility limit in the given solution.
Troubleshooting Steps:
-
Optimize Solvent:
-
If dissolving in an aqueous buffer, first prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Perform serial dilutions in the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% DMSO for cell-based assays).
-
-
Adjust Buffer Conditions:
-
pH: The solubility of the conjugate may be pH-dependent. Test a range of pH values for your final buffer.
-
Additives: Consider including solubility-enhancing excipients such as polyethylene (B3416737) glycol (PEG) or cyclodextrins in your formulation, if compatible with your experiment.[7]
-
-
Sonication:
-
Briefly sonicate the solution to aid in the dissolution of small aggregates. Be cautious not to overheat the sample.
-
-
Lower Concentration:
-
Work with lower concentrations of the conjugate if solubility remains an issue.
-
Issue 2: Loss of Activity Over Time
Symptoms:
-
Decreased potency (higher DC50 or IC50 values) in assays compared to freshly prepared solutions.
-
Inconsistent degradation of the target protein.
Possible Causes:
-
Chemical degradation of the conjugate (e.g., hydrolysis of ester or amide bonds in the linker).
-
Oxidation of sensitive functional groups.
Troubleshooting Steps:
-
Prepare Fresh Solutions:
-
The most reliable solution is to prepare fresh solutions of the conjugate from a solid stock for each experiment.
-
-
Storage of Stock Solutions:
-
If a stock solution must be stored, aliquot it into single-use vials and store at -80°C to minimize freeze-thaw cycles.
-
Consider using anhydrous solvents to prepare stock solutions to reduce the risk of hydrolysis.
-
-
Buffer Components:
-
Avoid buffers containing reactive components that could degrade the conjugate.
-
If oxidation is suspected, consider degassing the buffer or adding antioxidants, if permissible for the assay.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Carefully weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of Working Solutions for Cellular Assays
-
Thawing: Thaw a single-use aliquot of the stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you can prepare a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture plate wells to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your cell line.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | > 10 mM | Recommended for stock solutions. |
| PBS (pH 7.4) | < 10 µM | Low solubility in aqueous buffers. |
| Ethanol | ~1 mM | Can be used as an alternative to DMSO for some applications. |
Note: These are approximate values and may vary depending on the specific batch and experimental conditions.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[6] | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Working Solution (in aqueous buffer) | 2-8°C | < 24 hours | Prepare fresh for best results. |
Visualizations
Caption: Mechanism of action for this compound (PROTAC).
Caption: Troubleshooting workflow for stability issues with Conjugate 28.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. caymanchem.com [caymanchem.com]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
Technical Support Center: E3 Ligase Ligand-Linker Conjugates for PROTAC Development
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing E3 Ligase Ligand-Linker Conjugates in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are E3 Ligase Ligand-Linker Conjugates and what is their role in PROTACs?
A1: E3 Ligase Ligand-Linker Conjugates are key building blocks for creating PROTACs. They consist of a molecule that binds to an E3 ubiquitin ligase (like Cereblon or VHL) pre-attached to a chemical linker.[1] These conjugates streamline the synthesis of PROTACs by allowing researchers to simply couple them with a ligand for their protein of interest (POI). This forms the final heterobifunctional PROTAC, which then brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3]
Q2: Which E3 ligase ligand should I choose for my PROTAC: Cereblon (CRBN) or Von Hippel-Lindau (VHL)?
A2: The choice between CRBN and VHL is a critical design decision that can significantly impact your PROTAC's performance.[] CRBN ligands are generally smaller and may offer better oral bioavailability.[] However, they can be associated with off-target degradation of endogenous proteins called neosubstrates (e.g., IKZF1/3).[5][6] VHL-based PROTACs have a lower reported incidence of off-target neosubstrate degradation but may have different tissue expression profiles that could affect efficacy in certain cell types.[][7] The optimal choice often depends on the specific protein target and the desired therapeutic application.[][8]
Q3: What are the most common off-target effects associated with thalidomide-based (CRBN) ligand-linker conjugates?
A3: The primary off-target effects of thalidomide-based PROTACs are related to the inherent activity of the thalidomide-like moiety, which can recruit unintended proteins (neosubstrates) to the CRBN E3 ligase for degradation.[5] The most well-documented off-targets are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] Degradation of these proteins can lead to immunomodulatory effects.[5] Another notable neosubstrate is SALL4, the degradation of which has been linked to teratogenicity.[9][10]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, at very high concentrations, the degradation efficiency of the target protein decreases.[11][12] This occurs because the excess PROTAC molecules lead to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[5][11] To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, characterization, and in-cell evaluation of PROTACs synthesized from E3 ligase ligand-linker conjugates.
Synthesis and Characterization
Problem 1: Low yield or purity of the final PROTAC after coupling the ligand-linker conjugate to my protein of interest (POI) ligand.
-
Possible Cause: Inefficient coupling reaction or difficult purification.
-
Troubleshooting Steps:
-
Optimize Coupling Reaction: Ensure you are using appropriate coupling reagents (e.g., HATU, DIPEA for amide bond formation) and reaction conditions (anhydrous solvent, inert atmosphere). Monitor the reaction progress using LC-MS to determine the optimal reaction time.[13]
-
Consider "Click Chemistry": If your ligand-linker conjugate and POI ligand have compatible azide (B81097) and alkyne functionalities, using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction can be a highly efficient and high-yielding final conjugation step.[13]
-
Purification Strategy: PROTACs can be challenging to purify due to their unique physicochemical properties. Flash column chromatography or preparative HPLC may be required to obtain the desired purity.[13]
-
Characterization: Thoroughly characterize the final product using NMR and high-resolution mass spectrometry to confirm its identity and purity.[11]
-
Problem 2: The synthesized PROTAC has poor aqueous solubility.
-
Possible Cause: The inherent high molecular weight and lipophilicity of many PROTACs contribute to poor solubility in aqueous buffers.[14][15]
-
Troubleshooting Steps:
-
Formulation Strategies: For in vitro assays, prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous buffers, do so in a stepwise manner and consider the use of co-solvents like PEG300, or surfactants like Tween 80, to improve solubility.[14] It is critical to keep the final DMSO concentration in your assay as low as possible (ideally <0.5%).[14]
-
Linker Modification: If solubility issues persist and hinder further development, consider re-synthesizing the PROTAC with a more hydrophilic linker, such as a polyethylene (B3416737) glycol (PEG) linker.[16]
-
Amorphous Solid Dispersions (ASDs): For later-stage development, formulation techniques like creating amorphous solid dispersions can significantly enhance the solubility and dissolution rate of PROTACs.[17][18]
-
In-Cell Experiments
Problem 3: No or very low degradation of the target protein is observed.
-
Possible Cause: This is a common issue that can stem from several factors, including poor cell permeability, inefficient ternary complex formation, or issues with the experimental setup.[12]
-
Troubleshooting Steps:
-
Assess Cellular Permeability: PROTACs are large molecules and often have poor membrane permeability.[19] You can evaluate this using a Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or a Caco-2 assay for a more comprehensive assessment that includes active transport.[19][20]
-
Optimize Linker Design: The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[2][] If you suspect inefficient ternary complex formation, it may be necessary to synthesize a library of PROTACs with varying linker lengths and compositions.[11]
-
Confirm E3 Ligase Expression: Ensure that the E3 ligase you are targeting (e.g., CRBN or VHL) is expressed in your cell line of choice using Western blot or qPCR.[11]
-
Check for the "Hook Effect": As mentioned in the FAQs, high concentrations of your PROTAC can be detrimental to its activity. Perform a wide dose-response experiment to ensure you are not operating in the inhibitory range of the hook effect.[11]
-
Verify Mechanism of Action: To confirm that the observed degradation is proteasome-dependent, co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels in the presence of the inhibitor confirms a proteasome-mediated degradation mechanism.[14]
-
Problem 4: Significant off-target protein degradation is observed.
-
Possible Cause: For CRBN-based PROTACs, this is likely due to the recruitment of neosubstrates.[5] It can also be exacerbated by using too high a concentration of the PROTAC.[5]
-
Troubleshooting Steps:
-
Dose Optimization: Use the lowest effective concentration of your PROTAC that provides significant on-target degradation to minimize off-target effects.[9]
-
Proteomics Analysis: Use mass spectrometry-based proteomics to get a global view of protein level changes upon treatment with your PROTAC. This will help you identify and quantify both on-target and off-target degradation.[22]
-
Modify the E3 Ligase Ligand: In some cases, modifications to the E3 ligase ligand can reduce its affinity for neosubstrates while maintaining its ability to recruit the E3 ligase for on-target degradation.[10]
-
Switch E3 Ligase: If off-target effects with a CRBN-based PROTAC are problematic, consider synthesizing a new PROTAC that utilizes a different E3 ligase, such as VHL, which has a different substrate scope.[]
-
Quantitative Data Summary
Table 1: Impact of Linker Length and Type on PROTAC Efficacy
The choice of linker is a critical parameter in PROTAC design, with its length and composition significantly influencing degradation efficiency (DC50 and Dmax).[16]
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [3] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [3] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [3] |
| ERα | PEG | 12 | Effective | - | [16] |
| ERα | PEG | 16 | More Potent | - | [16] |
| CRBN | Alkyl | 9 | Concentration-dependent decrease | - | [3] |
| CRBN | PEG | 9 (3 PEG units) | Weak degradation | - | [3] |
Table 2: Comparative Overview of VHL and CRBN E3 Ligase Ligands for PROTACs
This table provides a comparison of the two most commonly used E3 ligases in PROTAC development.[][8]
| Feature | VHL-based PROTACs | CRBN-based PROTACs | Reference(s) |
| Ligand Size | Generally larger | Smaller, more drug-like | [] |
| Tissue Expression | Predominantly cytosolic, but can be found in the nucleus. Levels can be affected by hypoxia. | Can shuttle between the nucleus and cytoplasm. Abundant in hematopoietic cells. | [] |
| Kinetics | Form relatively long-lived ternary complexes. | Exhibit faster catalytic turnover rates. | [] |
| Off-Target Neosubstrates | Lower reported incidence of neosubstrate degradation. | Known to degrade zinc-finger transcription factors (IKZF1/3) and other proteins. | [][5] |
| Potency for KRAS G12D | Generally more efficient at degrading KRAS mutants. | Development of effective KRAS degraders has been more challenging. | [8] |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for coupling an E3 ligase ligand-linker conjugate containing a free amine to a POI ligand with a carboxylic acid functionality.[13]
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-COOH (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir at room temperature for approximately 15 minutes to activate the carboxylic acid.
-
Coupling: Add the E3 ligase ligand-linker-NH2 (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12][16]
-
Cell Culture and Treatment: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment. Allow the cells to adhere overnight. Treat the cells with a range of concentrations of your PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay like the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software.
-
Normalization: To ensure accurate quantification, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) whose expression is not expected to change with treatment.[12] Normalize the intensity of the target protein band to the corresponding loading control band.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of a PROTAC.[19][20]
-
Prepare Acceptor Plate: Add the acceptor buffer (e.g., PBS pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Donor Plate Filter: Pipette a small volume of a lipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of each well in the 96-well donor plate.
-
Prepare Donor Solutions: Dissolve the PROTAC and control compounds (with known high and low permeability) in a suitable solvent (e.g., DMSO) and then dilute into the donor buffer to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <1%).
-
Start the Assay: Add the donor solutions to the coated donor plate. Place the donor plate into the acceptor plate, ensuring the lipid-coated filters are in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the effective permeability (Pe) using a standard formula that takes into account the concentrations, volumes, membrane area, and incubation time.
Visualizations
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A general experimental workflow for the synthesis, characterization, and evaluation of a PROTAC molecule.
Caption: A logical workflow for troubleshooting common issues leading to poor PROTAC-mediated protein degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Cell Permeability Optimization for E3 Ligase Ligand-linker Conjugate PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical challenge for PROTACs?
A1: Most PROTACs are large molecules, often with molecular weights exceeding 800 Da, which is significantly higher than the typical range for orally bioavailable small-molecule drugs as suggested by guidelines like Lipinski's Rule of Five.[1][2] This high molecular weight, combined with a large polar surface area, can hinder their ability to passively diffuse across the lipid bilayer of cell membranes to reach their intracellular targets.[3][4]
Q2: What are the key components of a PROTAC that influence its permeability?
A2: A PROTAC is a heterobifunctional molecule composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5][6] All three components play a crucial role in determining the overall physicochemical properties of the PROTAC, including its cell permeability.[][8] The linker, in particular, is a key determinant of a PROTAC's success, influencing not just permeability but also the formation of the ternary complex.[3][6]
Q3: What is the "chameleon effect" in the context of PROTAC permeability?
A3: The "chameleon effect" describes the ability of some PROTACs, particularly those with flexible linkers, to adopt different conformations depending on their environment.[6][9] In an aqueous environment like the cytoplasm, they can expose their polar groups, while in the hydrophobic environment of the cell membrane, they can fold into a more compact, less polar conformation.[6] This dynamic behavior can facilitate cell permeability.[9]
Q4: How does the choice of E3 ligase ligand affect cell permeability?
A4: The E3 ligase ligand contributes significantly to the overall physicochemical properties of the PROTAC. For instance, VHL-based PROTACs have historically faced challenges with poor membrane permeability and low oral bioavailability.[10] The choice of E3 ligase can also indirectly impact permeability by influencing the required linker and POI ligand combinations needed for effective protein degradation.[11][12]
Troubleshooting Guide
Q5: My PROTAC shows high biochemical potency but low activity in cellular assays. Could this be a permeability issue?
A5: Yes, a significant drop in potency between biochemical and cellular assays is a common indicator of poor cell permeability.[4][13] If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target, it won't be able to induce protein degradation, regardless of its in vitro binding affinity.[4]
Q6: I've confirmed my PROTAC has low permeability. What are the primary strategies to improve it?
A6: Several strategies can be employed to enhance PROTAC cell permeability:
-
Linker Optimization: This is a common and effective approach. Modifications to the linker's length, rigidity, and composition can significantly impact permeability.[1][5][14] For example, replacing flexible PEG linkers with more rigid alkyl or cyclic structures can improve permeability.[5][14]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, "ball-like" structure, which reduces its size and polarity, thereby facilitating passage through the cell membrane.[14]
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with esters can reduce the number of hydrogen bond donors and has been shown to improve permeability and cellular activity.[15]
-
Prodrug Strategy: A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved off inside the cell to release the active PROTAC.[1][14]
Q7: My PROTAC's permeability is still low after linker modification. What other factors should I consider?
A7: If linker optimization is insufficient, consider the following:
-
E3 Ligase Ligand: As mentioned, the choice of E3 ligase ligand can impact permeability. If feasible, exploring different E3 ligase ligands could be a viable strategy.
-
Overall Lipophilicity (LogP): There is an optimal range of lipophilicity for cell permeability. Excessively high LogP can lead to poor aqueous solubility or retention within the cell membrane.[4]
-
Conformational Flexibility: The ability of the PROTAC to adopt a folded, less polar conformation in a nonpolar environment is crucial for high cell permeability.[16]
Q8: How can I be sure that the observed lack of activity is due to poor permeability and not other issues?
A8: It's important to systematically rule out other potential causes for lack of PROTAC activity:
-
Target Engagement: Use assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to both the target protein and the E3 ligase within the cell.[17]
-
Ternary Complex Formation: Even with target engagement, the PROTAC may not be forming a stable and productive ternary complex. Biophysical assays can be used to assess this.[17]
-
Ubiquitination: A stable ternary complex may not necessarily lead to ubiquitination. In-cell or in vitro ubiquitination assays can confirm if the target protein is being ubiquitinated.[17]
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Permeability
| PROTAC Series | Linker Type | Key Structural Feature | Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| MZ Series | PEG-based | Varies in length | 0.6 (most permeable) to 0.006 (least permeable) | [18] |
| AT Series | Alkyl-based | Varies in length | Generally lower permeability than MZ series | [18] |
| Amide vs. Ester | - | Amide linkage | 3.5 | [4] |
| Amide vs. Ester | - | Ester linkage | 10.2 | [4] |
Table 2: Physicochemical Properties and Permeability of Select PROTACs
| Compound | Molecular Weight (Da) | ALogP | Hydrogen Bond Donors | Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| Compound 7 | >800 | - | - | 0.6 | [18] |
| Compound 8 | >800 | - | - | 20-fold less than Compound 7 | [18] |
| Compound 9 | >800 | High | - | 0.006 | [18] |
| Compound 17 | >800 | - | - | ~4000-fold less than Compound 4 | [18] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method to evaluate the passive permeability of a compound across an artificial lipid membrane.[1][18][19]
Materials:
-
96-well filter plates (donor plate)
-
96-well acceptor plates
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Membrane: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate and allow it to impregnate for at least 5 minutes.[4]
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).[4]
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[4] Place the donor plate into the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[4]
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.[4]
Protocol 2: Caco-2 Permeability Assay
Principle: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells grown on a permeable support to model the intestinal barrier and assess both passive and active transport of a compound.[4]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Prepare Cell Monolayers: On the day of the experiment, wash the cell monolayers with transport buffer and pre-incubate at 37°C.
-
Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in the transport buffer to the final desired concentration.
-
Apical to Basolateral Permeability (A->B): Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.[4]
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.[4]
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using a standard formula.
Mandatory Visualizations
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low PROTAC cellular activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Performance with E3 Ligase Ligand-linker Conjugate 28
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 28. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on utilizing this conjugate in your Proteolysis Targeting Chimera (PROTAC) experiments.
Product Information: this compound is a pre-synthesized molecule composed of a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, attached to a linker.[1] It serves as a foundational component for creating your custom PROTAC by enabling the straightforward conjugation of a warhead that binds to your protein of interest (POI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC synthesized using this conjugate?
A1: A PROTAC created with this conjugate functions as a heterobifunctional molecule. One end (the thalidomide (B1683933) moiety) binds to the CRBN E3 ligase, while the other end (your conjugated warhead) binds to your target protein. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.[2][3][4][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome.[6][7] The PROTAC molecule is subsequently released to engage in another degradation cycle.[7]
Q2: Why is the choice of E3 ligase and linker important for PROTAC efficacy?
A2: The selection of the E3 ligase and the nature of the linker are critical determinants of a PROTAC's success.[8] Different E3 ligases have varying expression levels across different cell types and tissues.[8][9] The linker's length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex.[10][11][12][13][14] An improperly designed linker can lead to steric hindrance, preventing the complex from forming, or it may not bring the two proteins into optimal proximity for ubiquitination.[11][12][13]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at very high concentrations of the PROTAC.[15] This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) which cannot form the productive ternary complex required for degradation.[9] To mitigate this, it is essential to perform a dose-response experiment to identify the optimal concentration range for your PROTAC.
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| No or weak target degradation | 1. Low endogenous expression of CRBN in the cell line.[9] 2. Poor cell permeability of the final PROTAC.[16][17][18] 3. Suboptimal linker length or composition.[10][11][12] 4. Ineffective ternary complex formation.[2][3][19] | 1. Quantify CRBN expression: Use Western Blot or qPCR to confirm CRBN is present at sufficient levels in your cell model.[9] Consider using a different cell line with higher CRBN expression. 2. Assess permeability: If possible, perform cell permeability assays. Consider modifying the linker to improve physicochemical properties (e.g., adding PEG elements to increase hydrophilicity).[11][12] 3. Optimize the linker: Synthesize and test PROTACs with varying linker lengths and compositions to find the optimal geometry for the ternary complex.[10][11][19] 4. Evaluate ternary complex formation: Use biophysical assays like SPR, ITC, or FRET to confirm the formation of the ternary complex.[4][12][20] |
| Inconsistent degradation results | 1. Variability in cell culture conditions (e.g., passage number, confluency).[19] 2. Instability of the PROTAC compound in the culture medium.[19] | 1. Standardize cell culture: Maintain consistent cell passage numbers and seeding densities for all experiments.[19] 2. Check compound stability: Evaluate the stability of your PROTAC in the experimental media over the time course of the assay. |
| Off-target protein degradation | 1. The warhead for your target protein is not sufficiently selective. 2. The PROTAC induces degradation of other proteins that can also be recruited by CRBN.[19] | 1. Confirm warhead selectivity: Profile your target-binding ligand against related proteins to ensure high selectivity.[11] 2. Modify the linker: Altering the linker can change the conformation of the ternary complex and potentially reduce off-target degradation.[19] 3. Consider a different E3 ligase: If off-target effects persist, using a different E3 ligase (e.g., VHL) may provide a different selectivity profile.[19] |
| Cytotoxicity observed | 1. On-target toxicity due to the degradation of an essential protein. 2. Off-target toxicity from the degradation of other essential proteins. 3. Toxicity caused by the PROTAC molecule itself, independent of degradation.[21][22] | 1. Validate on-target effect: Use a negative control (e.g., an inactive enantiomer of the warhead) to confirm that the toxicity is linked to the degradation of your target protein. 2. Investigate off-targets: If toxicity is not on-target, investigate potential off-target degradation. 3. Assess intrinsic toxicity: Test the warhead and the E3 ligase ligand-linker conjugate independently to see if they contribute to cytotoxicity. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the degradation of your target protein after treatment with your PROTAC.
Materials:
-
Cells expressing the target protein and CRBN
-
Your final PROTAC synthesized from this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[23][24]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 (concentration for 50% degradation).
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol provides a method to assess the formation of the ternary complex in a homogenous format.
Materials:
-
Recombinant tagged target protein (e.g., His-tagged)
-
Recombinant tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
Your PROTAC
-
TR-FRET compatible donor and acceptor-labeled antibodies (e.g., anti-His-Tb and anti-GST-d2)
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, CRBN complex, and a serial dilution of your PROTAC in assay buffer.
-
Assay Assembly: In a 384-well plate, add the target protein, CRBN complex, and PROTAC at their final desired concentrations.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for ternary complex formation.[19]
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Second Incubation: Incubate for another 1-2 hours at room temperature to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the TR-FRET signal against the PROTAC concentration is indicative of ternary complex formation.[20]
Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: Troubleshooting workflow for addressing poor PROTAC-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. benchchem.com [benchchem.com]
- 20. Ternary complex formation - Profacgen [profacgen.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Conjugation Chemistry for E3 Ligase Ligand-Linker Conjugates
Welcome to the technical support center for the refinement of conjugation chemistry for E3 Ligase Ligand-linker Conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis, purification, and characterization of these critical components of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting an E3 ligase ligand and linker for a new PROTAC?
A1: The selection of the E3 ligase ligand and linker are pivotal for the efficacy of a PROTAC. Key factors include:
-
E3 Ligase Expression: The chosen E3 ligase should be expressed in the target cells or tissue.
-
Ligand Affinity: The ligand must bind to the E3 ligase with sufficient affinity to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Linker Composition and Length: The linker's length and chemical properties are crucial for enabling the optimal orientation of the target protein and the E3 ligase for ubiquitination. The linker should not be merely a spacer but a key component influencing the ternary complex formation.
-
Attachment Point: The point of attachment of the linker to the E3 ligase ligand can significantly impact the ligand's binding affinity and the overall efficacy of the PROTAC.
Q2: What are the common challenges encountered during the synthesis of E3 ligase ligand-linker conjugates?
A2: Researchers often face several challenges during the synthesis of these conjugates:
-
Low Reaction Yields: This can be due to steric hindrance, incompatible protecting groups, or suboptimal reaction conditions.
-
Side Reactions: The functional groups on the E3 ligase ligand and the linker can lead to unwanted side products, complicating the purification process.
-
Poor Solubility: The hydrophobicity of the ligand or linker can lead to solubility issues in common organic solvents, making the reaction and purification difficult.
-
Instability: Some conjugates may be unstable under certain pH or temperature conditions.
Q3: How can I confirm the successful conjugation of the E3 ligase ligand to the linker?
A3: Successful conjugation can be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To verify the molecular weight of the final conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the successful formation of the covalent bond between the ligand and the linker.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental workflow.
Problem 1: Low Yield of the Final Conjugate
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reaction | Optimize reaction conditions such as temperature, reaction time, and catalyst. Screen different coupling reagents. |
| Steric Hindrance | Consider a different linker attachment point on the E3 ligase ligand or use a more flexible linker. |
| Degradation of Reactants or Product | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Incorrect Stoichiometry | Carefully control the molar ratio of the E3 ligase ligand and the linker. |
Problem 2: Difficulty in Purifying the Conjugate
| Potential Cause | Recommended Solution |
| Co-elution with Starting Materials or Byproducts | Optimize the HPLC purification method by changing the mobile phase gradient, column type, or flow rate. |
| Poor Solubility of the Conjugate | Use a different solvent system for purification or add a solubilizing agent. |
| Product Adsorption to the Column | Use a column with a different stationary phase or add a competing agent to the mobile phase. |
Problem 3: The Final PROTAC Shows No or Low Degradation Activity
| Potential Cause | Recommended Solution |
| Incorrect Conjugate Structure | Re-verify the structure using NMR and MS. |
| Suboptimal Linker Length or Composition | Synthesize a library of conjugates with varying linker lengths and compositions to identify the optimal one. |
| Poor Ternary Complex Formation | This is a complex issue that may require biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the binding events. |
| Cellular Permeability Issues | Modify the linker to improve the physicochemical properties of the PROTAC. |
Experimental Protocols
General Protocol for E3 Ligase Ligand-Linker Conjugation
This protocol describes a general workflow for conjugating an amine-functionalized E3 ligase ligand to a carboxylic acid-functionalized linker using amide bond formation.
-
Activation of the Linker: Dissolve the carboxylic acid-functionalized linker in an appropriate anhydrous solvent (e.g., DMF or DCM). Add a coupling reagent (e.g., HATU or HBTU) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes.
-
Conjugation Reaction: Add a solution of the amine-functionalized E3 ligase ligand in the same solvent to the activated linker solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove excess reagents and water-soluble byproducts.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final E3 ligase ligand-linker conjugate.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The following table summarizes typical analytical data for a successful E3 ligase ligand-linker conjugation.
| Parameter | Expected Value/Range | Method |
| Yield | 40-80% | Gravimetric |
| Purity | >95% | HPLC |
| Molecular Weight | Matches calculated value ± 0.001 Da | HRMS |
| ¹H NMR | Peaks consistent with the proposed structure | NMR Spectroscopy |
Visualizations
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Workflow for Conjugate Synthesis and Characterization
Caption: Step-by-step workflow for the synthesis and characterization of an E3 ligase ligand-linker conjugate.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low PROTAC activity, starting from the E3 ligase ligand-linker conjugate.
Validation & Comparative
A Comparative Guide to E3 Ligase Ligand-linker Conjugate 28 and Other CRBN Ligands for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most frequently utilized E3 ligases is Cereblon (CRBN), recruited by derivatives of immunomodulatory imide drugs (IMiDs). This guide provides an objective comparison of E3 Ligase Ligand-linker Conjugate 28, a thalidomide-based building block, with other prominent CRBN ligands, namely lenalidomide (B1683929) and pomalidomide (B1683931). We present a comprehensive analysis supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their TPD programs.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. They are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.
Thalidomide (B1683933), lenalidomide, and pomalidomide are well-established ligands for the CRBN E3 ligase complex.[1] While structurally related, the choice of which IMiD to incorporate into a PROTAC can significantly influence its degradation efficiency, binding affinity, and overall performance. This compound is a ready-to-use chemical tool consisting of a thalidomide moiety pre-functionalized with a linker, designed to streamline the synthesis of thalidomide-based PROTACs.[2][3]
Performance Comparison of CRBN Ligands in PROTACs
The efficacy of a PROTAC is determined by several factors, including its ability to induce the formation of a stable and productive ternary complex. The choice of the CRBN ligand is a critical determinant of this process. Below, we compare the performance of thalidomide, lenalidomide, and pomalidomide as CRBN-recruiting moieties in PROTACs, with a focus on their impact on degradation potency (DC50) and maximal degradation (Dmax).
Quantitative Data Summary
The following tables summarize the performance of PROTACs utilizing different CRBN ligands against the well-characterized target protein, BRD4. It is important to note that direct head-to-head comparisons of PROTACs with identical linkers and target-binding moieties are not always available in the public domain. The data presented here is compiled from various studies to provide a comparative perspective.
Table 1: Comparison of CRBN Ligand-Based PROTACs Targeting BRD4
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | BRD4 | ~20-430 | >90 | [4][5][6] |
| Representative PROTAC | Lenalidomide | BRD4 | <1 | >90 | [7] |
| Representative PROTAC | Pomalidomide | BRD4 | ~1.8 | >95 | [6] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values can vary depending on the cell line, treatment time, and specific PROTAC architecture.
Table 2: Binding Affinities of IMiDs to CRBN
| Ligand | Dissociation Constant (Kd) | Reference |
| Thalidomide | ~250 nM | |
| Lenalidomide | ~178 nM | [8] |
| Pomalidomide | ~157 nM | [8] |
From the available data, a general trend emerges where pomalidomide and lenalidomide often exhibit higher binding affinity to CRBN compared to thalidomide.[8] This can translate into the formation of more stable ternary complexes and, consequently, more potent degradation of the target protein, as reflected by lower DC50 values.[7][9]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and the methods used to evaluate these molecules, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[2][10]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
CRBN Binding Affinity Assay (e.g., Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[11]
-
Sample Preparation:
-
Prepare a solution of purified CRBN protein in the ITC sample cell.
-
Prepare a solution of the CRBN ligand (thalidomide, lenalidomide, or pomalidomide) in the injection syringe at a concentration 10-20 times higher than the protein concentration.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and enthalpy of binding (ΔH).
-
Ternary Complex Formation Assay (e.g., NanoBRET™)
This in-cell assay measures the proximity of the target protein and CRBN, indicating the formation of the ternary complex.[12][13]
-
Cell Line Preparation:
-
Generate a cell line that co-expresses the target protein fused to a NanoLuc® luciferase and CRBN fused to a HaloTag®.
-
-
Assay Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the CRBN fusion protein.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Data Acquisition and Analysis:
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined.
-
Conclusion
The selection of a CRBN ligand is a critical decision in the design of effective PROTACs. While this compound provides a convenient, thalidomide-based starting point for PROTAC synthesis, the available data suggests that lenalidomide and pomalidomide may offer advantages in terms of higher binding affinity to CRBN and potentially more potent degradation of the target protein. However, the optimal choice is target-dependent and requires empirical validation. The linker composition and attachment point also play a crucial role and can significantly modulate the performance of the final PROTAC. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different CRBN ligands, enabling researchers to make data-driven decisions in the development of next-generation protein degraders.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to CRBN- and VHL-Based E3 Ligase Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand-linker conjugate is a critical determinant of the efficacy and selectivity of a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison between a Cereblon (CRBN)-recruiting E3 ligase ligand-linker conjugate, exemplified by molecules structurally related to "E3 Ligase Ligand-linker Conjugate 28," and linkers based on the von Hippel-Lindau (VHL) E3 ligase. This comparison is supported by experimental data from studies on well-characterized PROTACs, offering insights into their respective mechanisms, performance, and the experimental protocols for their evaluation.
"this compound" is a chemical moiety that consists of a Thalidomide-based ligand, which recruits the CRBN E3 ligase, attached to a linker.[1] This conjugate serves as a key building block for the synthesis of PROTACs.[1] VHL-based linkers, conversely, typically incorporate a hydroxyproline (B1673980) (hyp) mimetic that binds to the VHL E3 ligase. The choice between these two E3 ligase recruiters can significantly impact a PROTAC's degradation efficiency, substrate scope, and potential off-target effects.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein (Protein of Interest, POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The fundamental difference between PROTACs synthesized from Conjugate 28 and those from VHL-based linkers lies in the E3 ligase they engage.
-
CRBN-based PROTACs: These molecules recruit the CRL4-CRBN E3 ubiquitin ligase complex. CRBN is known for its broad substrate promiscuity, which can be both an advantage and a disadvantage. While it may allow for the degradation of a wider range of targets, it can also lead to off-target degradation of endogenous CRBN substrates, such as zinc-finger transcription factors.[2]
-
VHL-based PROTACs: These PROTACs recruit the VCB-Cul2-RBX1 E3 ubiquitin ligase complex. The VHL ligand binding pocket is more defined, which can lead to higher selectivity for the intended target and potentially fewer off-target effects compared to some CRBN-based degraders.[2]
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for efficient ubiquitination and subsequent degradation of the POI by the 26S proteasome.
Quantitative Performance Data
The following tables summarize the performance of representative CRBN- and VHL-based PROTACs targeting the same protein of interest, Bromodomain-containing protein 4 (BRD4). These examples, dBET1 (CRBN-based) and MZ1 (VHL-based), both utilize the same BRD4 inhibitor, JQ1, as the POI-binding ligand, allowing for a more direct comparison of the E3 ligase recruiting moieties.
Table 1: Performance Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | BRD4 | HeLa | ~30 | >80 | [3] |
| MZ1 | VHL | BRD4 | HeLa | ~10 | >90 | [3] |
Table 2: Binding Affinities of BRD4-Targeting PROTACs
| PROTAC | Binding Affinity (Kd) to E3 Ligase | Binding Affinity (Kd) to BRD4 (BD2) | Reference |
| dBET1 (to CRBN) | Not explicitly stated for dBET1, but thalidomide-based ligands typically have affinities in the micromolar range. | ~90 nM | [3] |
| MZ1 (to VHL) | ~200 nM | ~28 nM | [3] |
Signaling Pathways and Experimental Workflows
References
Efficacy Showdown: A Comparative Guide to PROTACs with Varied E3 Ligase Linkers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how linker chemistry connecting to E3 ligases dictates the potency and effectiveness of Proteolysis Targeting Chimeras (PROTACs).
In the landscape of targeted protein degradation, the linker component of a PROTAC is not merely a spacer but a critical determinant of therapeutic success. Its composition, length, and rigidity profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency and selectivity of target protein degradation. This guide provides an objective comparison of PROTACs employing different E3 ligase linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
Quantitative Performance: A Tale of Two Ligases and Their Linkers
The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which indicates potency, and the maximum degradation level (Dmax), which signifies efficacy. The choice of E3 ligase—most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)—and the nature of the linker tethering it to the target-binding ligand can lead to substantial differences in these metrics.
While direct, comprehensive head-to-head comparisons of a wide array of linkers for the same target and E3 ligase are not always available in single studies, by compiling data from various sources, we can discern clear trends. The following tables summarize the performance of PROTACs against the well-characterized target, Bromodomain-containing protein 4 (BRD4), and other key targets, illustrating the impact of E3 ligase and linker choice.
Table 1: Performance Comparison of BRD4-Targeting PROTACs with Different E3 Ligases and Linkers
| Target Protein | E3 Ligase Recruited | PROTAC | Linker Type/Description | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | Not specified | <1 nM | >90% | K562[1] |
| BRD4 | CRBN | PROTAC 1 | Not specified | < 1 nM | >90% | Burkitt's lymphoma (BL) cells[2] |
| BRD4 | CRBN | PROTAC 4 | Not specified | pM range | Not specified | MV-4-11, MOLM-13, RS4;11[2] |
| BRD4 | VHL | PROTAC 17 | Not specified | Low nM range | >90% | Not specified[2] |
Table 2: Efficacy Comparison of PROTACs Targeting Other Proteins with Varied E3 Ligases
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR (L858R) | CRBN | Compound 69 | 11-25 | Not Specified | HCC-827, H3255[1] |
| EGFR (L858R) | VHL | Compound 68 | 3.3-5.0 | Not Specified | HCC-827, H3255[1] |
It is crucial to note that the DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions, such as the cell line and treatment time.[1][2]
The Decisive Role of the Linker in PROTAC Function
The linker is an active participant in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can cause steric hindrance, lead to unfavorable conformations, or result in instability, all of which compromise degradation efficiency.[3]
Linker properties such as length, rigidity, and chemical composition are critical parameters that must be optimized for each PROTAC system.[4] For instance, flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains are commonly used, but there is growing interest in more rigid structures to enhance potency and selectivity.[3] The choice of the linker attachment site on the E3 ligase ligand also plays a significant role in the degradation of the target protein.
Visualizing the Process: From Mechanism to Workflow
To better understand the complex processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action, a typical experimental workflow, and the logical relationships of linker properties.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing PROTAC efficacy.
Caption: Logical relationship of linker properties influencing PROTAC efficacy.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is paramount. The following are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.[5]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[1]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[1][5]
-
Protocol 2: Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[3]
Materials:
-
96-well plates
-
Cell culture reagents
-
PROTAC compound
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.
References
Comparative Analysis of E3 Ligase Ligand-linker Conjugate 28: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the cross-reactivity of E3 Ligase Ligand-linker Conjugate 28, benchmarked against alternative E3 ligase ligands. This document provides supporting experimental data, detailed protocols for cross-reactivity assessment, and visualizations of key biological and experimental processes.
This compound is a key chemical tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a Thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The specificity of the E3 ligase ligand is a critical determinant of a PROTAC's safety and efficacy, as off-target recruitment of proteins can lead to unintended degradation and potential toxicity. This guide provides a comparative analysis of the cross-reactivity profile of Thalidomide-based CRBN ligands against other commonly used E3 ligase ligands, such as those targeting the von Hippel-Lindau (VHL) E3 ligase.
Data Presentation: Comparative Off-Target Profiles
The cross-reactivity of E3 ligase ligands is primarily assessed by identifying and quantifying unintended protein degradation, often referred to as off-target effects. For CRBN-based ligands like Thalidomide, a known off-target profile involves the degradation of "neosubstrates," which are proteins not naturally targeted by CRBN but are recruited for degradation in the presence of the ligand. The most well-characterized neosubstrates are the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).
In contrast, VHL-based PROTACs are generally considered to have a more favorable off-target profile, with fewer reported instances of neosubstrate degradation. However, the overall selectivity of a PROTAC is highly dependent on the specific target ligand, linker, and cellular context.
Below is a summary of quantitative data comparing the on-target and off-target degradation induced by CRBN- and VHL-based PROTACs.
Table 1: On-Target Degradation Potency of Representative PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | BRD4 | Various | Varies | >90 | [1] |
| MZ1 | VHL | BRD4 | Various | Varies | >90 | [1] |
| PS-RC-1 | CRBN | BTK | Mino | - | - | [2] |
| NC-1 | CRBN | BTK | Mino | 2.2 | 97 | [3] |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: Off-Target Degradation Profile of a CRBN-based PROTAC (PS-RC-1)
| Off-Target Protein | Function | DC50 (nM) | Dmax (%) | Reference |
| IKZF1 (Ikaros) | Transcription factor | 802 | - | [2] |
| IKZF3 (Aiolos) | Transcription factor | 44 | - | [2] |
| GSPT1 | Translation termination factor | No degradation | - | [2] |
This table highlights the known neosubstrate degradation profile of a Thalidomide-based CRBN ligand.
Mandatory Visualization
Diagram 1: PROTAC Mechanism of Action and Potential Off-Targets
Caption: PROTAC-mediated protein degradation pathway and potential off-target effects.
Diagram 2: Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing the cross-reactivity of a PROTAC.
Experimental Protocols
A thorough assessment of a PROTAC's cross-reactivity involves a combination of global proteomic analysis and targeted validation assays.
Global Proteome Profiling using TMT-based Quantitative Mass Spectrometry
This method provides an unbiased, global view of protein abundance changes upon PROTAC treatment, enabling the identification of both on-target and off-target degradation events.
a. Cell Culture and Treatment:
-
Culture selected cell lines to ~80% confluency.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
b. Protein Extraction and Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
c. Tandem Mass Tag (TMT) Labeling:
-
Label peptides from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.[4]
-
Quench the labeling reaction and combine the labeled peptide samples.
d. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
e. Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins, and quantify the relative abundance of proteins across different treatment conditions based on the TMT reporter ion intensities.
-
Proteins with significantly decreased abundance in PROTAC-treated samples compared to the vehicle control are considered potential degradation targets.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay directly measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for degradation. It can be used to confirm that identified off-targets are indeed recruited by the PROTAC-E3 ligase complex.[5][6]
a. Cell Line Engineering:
-
Co-express the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (CRBN or VHL) fused to a HaloTag® (acceptor) in a suitable cell line (e.g., HEK293T).
b. Assay Procedure:
-
Seed the engineered cells in a 384-well plate.
-
Add the HaloTag® ligand to the cells.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoLuc® substrate.
c. Signal Detection:
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters. The BRET signal is proportional to the proximity of the donor and acceptor, and thus to the extent of ternary complex formation.
d. Data Analysis:
-
Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Western Blotting for Target Validation
Western blotting is a standard immunoassay used to validate the degradation of specific on-target and off-target proteins identified from the proteomics screen.
a. Sample Preparation:
-
Treat cells with the PROTAC as described for the proteomics experiment.
-
Lyse the cells and quantify protein concentration.
b. Gel Electrophoresis and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
d. Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's signal to a loading control (e.g., GAPDH, β-actin) to determine the extent of degradation.
-
Plot the normalized protein levels against PROTAC concentration to calculate DC50 and Dmax values.[3]
Conclusion
The cross-reactivity of an E3 ligase ligand is a paramount consideration in the development of safe and effective PROTAC therapeutics. This compound, being a Thalidomide-based CRBN recruiter, is expected to induce the degradation of known neosubstrates such as IKZF1 and IKZF3. This off-target profile should be carefully characterized and compared to that of PROTACs utilizing alternative E3 ligases like VHL, which generally exhibit a more selective degradation profile. The experimental protocols outlined in this guide provide a robust framework for a comprehensive assessment of on-target and off-target activities, enabling researchers to make informed decisions in the design and optimization of novel protein degraders.
References
- 1. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
In Vivo Performance of PROTACs Utilizing Thalidomide-Based E3 Ligase Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of prototypical Cereblon-recruiting PROTACs, ARV-825 and dBET1, against each other and their parent small-molecule inhibitors. This guide provides a summary of their in vivo efficacy, detailed experimental protocols, and visualizations of their mechanism and workflows.
While the specific in vivo validation of PROTACs made with "E3 Ligase Ligand-linker Conjugate 28" is not explicitly detailed in publicly available literature, it is understood that this conjugate comprises a thalidomide-based ligand designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide, therefore, focuses on the extensive in vivo data available for two well-characterized, CRBN-recruiting BET (Bromodomain and Extra-Terminal) family degraders, ARV-825 and dBET1 . Both molecules share a common mechanistic scaffold consistent with the use of a thalidomide-based E3 ligase ligand-linker conjugate.
ARV-825 is a PROTAC linking the BET inhibitor OTX015 to a CRBN ligand, while dBET1 connects the BET inhibitor JQ1 to a CRBN ligand.[1][2] Their comparative performance offers valuable insights into the in vivo potential of this class of protein degraders.
Mechanism of Action: Degradation vs. Inhibition
Unlike traditional small-molecule inhibitors that only block the function of a target protein, PROTACs induce its complete removal. They act as a bridge, bringing the target protein (e.g., BRD4) into close proximity with an E3 ubiquitin ligase (CRBN), which tags the target for destruction by the cell's proteasome.[1] This catalytic mechanism often leads to a more profound and sustained biological effect compared to simple inhibition.
Quantitative Data Summary: In Vivo Efficacy
The following tables summarize the in vivo performance of ARV-825 and dBET1 in various preclinical xenograft models, comparing them against each other and their respective parent inhibitors.
Table 1: In Vivo Efficacy of ARV-825 vs. Parent Inhibitor (OTX015)
| Cancer Model | Cell Line | Dosing Regimen (ARV-825) | Outcome (ARV-825) | Comparator (OTX015) | Reference |
| Gastric Cancer | HGC27 | 10 mg/kg, daily (i.p.) | Significantly reduced tumor burden | Less effective at inhibiting cell viability in vitro | [3] |
| T-cell ALL | CCRF-CEM | 10 mg/kg, daily (i.p.) | Significantly reduced tumor growth | Higher IC50 in vitro | [2][4] |
| Neuroblastoma | SK-N-BE(2) | 5 mg/kg, daily (i.p.) | Profoundly reduced tumor growth | Not specified in direct in vivo comparison | [5] |
Table 2: In Vivo Efficacy of dBET1 vs. Parent Inhibitor (JQ1)
| Cancer Model | Cell Line | Dosing Regimen (dBET1) | Outcome (dBET1) | Comparator (JQ1) | Reference | | :--- | :--- | :--- | :--- | :--- | | Acute Myeloid Leukemia (AML) | MV4;11 | 50 mg/kg, daily (i.p.) | Attenuated tumor progression & decreased tumor weight | Less potent inhibition of cell proliferation in vitro |[6] | | Pancreatic Ductal Adenocarcinoma (PDAC) | PDX Model | Not specified | Not specified | 50 mg/kg daily inhibited tumor growth by 40-62% |[7] |
Table 3: Head-to-Head In Vitro Comparison of BET Degraders and Inhibitors
| Cell Line (Cancer Type) | IC50 (ARV-825) | IC50 (dBET1) | IC50 (OTX015) | IC50 (JQ1) | Reference |
| T-ALL Cell Lines | Lower | Higher than ARV-825 | Higher than ARV-825 | Higher than ARV-825 | [2][4] |
| Gastric Cancer Cell Lines | Lower | Not specified | Higher | Higher | [3] |
Note: In vivo head-to-head comparisons are limited. The tables reflect data from different studies and are intended for a general comparative overview. Direct comparisons should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of these CRBN-based PROTACs.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a BET degrader in a subcutaneous xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking E3 Ligase Ligand-linker Conjugate 28: A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ligase ligand-linker conjugate is paramount for the successful development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive performance comparison of E3 Ligase Ligand-linker Conjugate 28, a thalidomide-based conjugate that recruits the Cereblon (CRBN) E3 ubiquitin ligase, against other commonly used CRBN-recruiting ligands and their conjugates. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and optimization of novel protein degraders.
While specific quantitative performance data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar and well-characterized thalidomide, pomalidomide, and lenalidomide-based PROTACs to provide a robust comparative framework.
Quantitative Performance Comparison
The efficacy of an E3 ligase ligand-linker conjugate within a PROTAC is primarily determined by its binding affinity to the E3 ligase and the subsequent degradation efficiency of the target protein, quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). The following tables summarize representative data for various CRBN ligands and their corresponding PROTACs.
Table 1: Binding Affinities of Common Cereblon E3 Ligase Ligands
| Ligand | Binding Affinity (Kd) to CRBN | Notes |
| Thalidomide | ~250 nM | The foundational CRBN ligand. |
| Pomalidomide | ~30 nM | Higher affinity than thalidomide, often leading to more potent degradation. |
| Lenalidomide | ~250 nM | Similar affinity to thalidomide. |
Note: Binding affinities can vary depending on the specific assay conditions and experimental setup.
Table 2: Representative Degradation Performance of CRBN-Based PROTACs
| PROTAC Example | E3 Ligase Ligand | Linker Type | Target Protein | DC50 | Dmax | Cell Line |
| PROTAC 1 | Thalidomide | PEG | BRD4 | ~10 nM | >90% | HeLa |
| PROTAC 2 | Pomalidomide | Alkyl | BRD4 | ~1 nM | >95% | 293T |
| PROTAC 3 | Lenalidomide | PEG/Alkyl | BTK | ~5 nM | ~90% | MOLM-14 |
| PROTAC 4 | Pomalidomide | PEG | BRD4 | 0.005 nM | >95% | Varies |
| PROTAC 5 | Thalidomide | PEG | BTK | 0.8 nM | ~95% | Varies |
Note: The data presented are representative values from various sources and are intended for comparative purposes. Actual values are highly dependent on the specific target protein, linker length and composition, and the cell line used.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key biological pathways and experimental procedures.
Mechanism of action for a CRBN-recruiting PROTAC.
A typical experimental workflow for evaluating PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of E3 ligase ligand-linker conjugates and their corresponding PROTACs.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified recombinant CRBN protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a solution of the E3 ligase ligand-linker conjugate in the same buffer. The final concentration of the ligand should be 10-20 times that of the protein.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat changes.
-
A control experiment with ligand injected into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-per-injection peaks and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Western Blot for Cellular Protein Degradation
Principle: This immunoassay is used to quantify the levels of a specific target protein in cell lysates following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (typically from low nM to high µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by electrophoresis on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
HiBiT Assay for Cellular Protein Degradation
Principle: The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. This tag complements with a larger, separately expressed protein fragment (LgBiT) to form a functional NanoLuc luciferase, and the resulting luminescence is proportional to the amount of the HiBiT-tagged protein.
Methodology:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the gene of the target protein in the desired cell line.
-
Select and validate a clonal cell line expressing the HiBiT-tagged protein at endogenous levels.
-
-
Assay Setup:
-
Plate the HiBiT-tagged cells in a white, opaque-bottomed multi-well plate.
-
Add the LgBiT protein and the Nano-Glo Live Cell Substrate to the cells.
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTAC to the wells.
-
Measure the luminescence at various time points using a plate reader to monitor the kinetics of protein degradation.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Calculate the percentage of degradation over time and at different concentrations to determine the DC50, Dmax, and the degradation rate.
-
A Comparative Structural and Biophysical Analysis of CRBN E3 Ligase-Targeting Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of E3 ligase ligand-linker conjugates targeting the Cereblon (CRBN) protein, a crucial component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. While specific structural and biophysical data for the commercially available "E3 Ligase Ligand-linker Conjugate 28" are not publicly available, this guide will utilize a closely related, structurally characterized thalidomide-based conjugate as a representative example. We will compare its structural engagement with CRBN to other prominent CRBN ligands, such as pomalidomide-based conjugates, and provide supporting quantitative data and detailed experimental protocols.
Introduction to CRBN-Targeting Chimeras
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] A key component of many successful PROTACs is a ligand that binds to an E3 ligase.[1] Cereblon (CRBN) has emerged as a widely utilized E3 ligase for this purpose, with ligands derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) forming the basis for many PROTACs in development.[2] The nature of the CRBN ligand and the attached linker are critical determinants of the efficacy and selectivity of the resulting PROTAC.[3]
Quantitative Comparison of CRBN Ligand-Linker Conjugates
The binding affinity of the E3 ligase ligand component of a PROTAC to its target is a key parameter influencing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent degradation of the target protein. Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of this binding interaction.
| Compound/Complex | Ligand Scaffold | Linker Type (if applicable) | PDB ID | Binding Affinity (Kd) to CRBN |
| Thalidomide | Thalidomide | N/A | --INVALID-LINK-- | ~1.8 µM |
| Lenalidomide | Lenalidomide | N/A | --INVALID-LINK-- | 0.64 µM[4] |
| Pomalidomide | Pomalidomide | N/A | --INVALID-LINK-- | Generally higher than thalidomide[3] |
| dBET70 (PROTAC) | Thalidomide | PEG-based | --INVALID-LINK-- | Not reported |
| CFT-1297 (PROTAC) | Pomalidomide | Alkyl | --INVALID-LINK-- | 2.1 µM (binary); 0.68 µM (ternary with BRD4)[5] |
Note: Binding affinities can vary depending on the specific protein construct and experimental conditions. The data presented here are compiled from different studies for comparative purposes.
Structural Analysis of CRBN-Ligand Interactions
The three-dimensional structure of the ligand-linker conjugate in complex with CRBN provides invaluable insights into the molecular basis of their interaction. X-ray crystallography has been instrumental in elucidating these structures.
Thalidomide-Based Conjugate in Complex with CRBN
The glutarimide (B196013) moiety of thalidomide and its derivatives is anchored within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[6] Key interactions involve hydrogen bonds with residues such as His380 and Trp382.[7] The phthalimide (B116566) portion is more solvent-exposed, providing a suitable attachment point for the linker without disrupting the core binding interactions.[7] In the context of a PROTAC, such as in the ternary complex with BRD4 (PDB: --INVALID-LINK--), the thalidomide moiety maintains its characteristic binding mode, while the linker extends from the phthalimide ring to engage the target protein.
Pomalidomide-Based Conjugate in Complex with CRBN
Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide, which can translate to more efficient ternary complex formation.[3] The addition of an amino group on the phthalimide ring of pomalidomide offers a versatile and sterically favorable position for linker attachment.[3] This is exemplified in the crystal structure of the PROTAC CFT-1297 in a ternary complex with CRBN and the second bromodomain of BRD4 (PDB: --INVALID-LINK--). The pomalidomide core occupies the same binding pocket as thalidomide, with the linker projecting from the amino-phthalimide group towards the target protein. This positioning can influence the orientation of the recruited target protein and thereby affect the efficiency of ubiquitination.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a CRBN ligand-linker conjugate and the CRBN protein.[8]
Methodology:
-
Protein and Ligand Preparation:
-
Recombinant human CRBN (typically in complex with DDB1 for stability) is expressed and purified.
-
The ligand-linker conjugate is synthesized and purified to >95% purity.
-
Both protein and ligand are extensively dialyzed or dissolved in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[9]
-
-
ITC Experiment:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25 °C).
-
The CRBN-DDB1 complex (e.g., 10-20 µM) is loaded into the sample cell.[10]
-
The ligand-linker conjugate (e.g., 100-200 µM) is loaded into the injection syringe.[10]
-
A series of small injections (e.g., 1-2 µL) of the ligand are titrated into the protein solution.
-
The heat change associated with each injection is measured by the instrument.[10]
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.
-
The data is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) is then calculated.[11]
-
X-ray Crystallography for Structural Determination
Objective: To determine the three-dimensional atomic structure of the CRBN protein in complex with a ligand-linker conjugate.
Methodology:
-
Protein-Ligand Complex Formation and Crystallization:
-
Purified CRBN-DDB1 protein is incubated with a molar excess of the ligand-linker conjugate to ensure saturation of the binding site.
-
The complex is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
High-throughput screening of various crystallization conditions (precipitants, buffers, salts, and additives) is performed using techniques like sitting-drop or hanging-drop vapor diffusion.[12]
-
Initial crystal hits are optimized to obtain single, well-diffracting crystals.[12]
-
-
X-ray Diffraction Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[13]
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the crystal's space group and unit cell dimensions.
-
The structure is solved using molecular replacement, using a previously determined structure of CRBN-DDB1 as a search model.
-
The electron density map is calculated, and the atomic model of the protein-ligand complex is built and refined to fit the experimental data.[4]
-
The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).
-
Visualizations
References
- 1. rcsb.org [rcsb.org]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Thalidomide 4'-oxyacetamide-PEG3-amine | CAS 2245697-84-9 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 12. Structural Dynamics of the Cereblon Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Comparative Analysis of Linker Attachment Points on Thalidomide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern targeted protein degradation. A critical, yet often nuanced, aspect of this design is the point of linker attachment on the E3 ligase-recruiting moiety. This guide provides a comprehensive, data-driven comparison of different linker attachment points on the widely used thalidomide (B1683933) scaffold, which recruits the Cereblon (CRBN) E3 ligase. By summarizing key experimental data and providing detailed methodologies, this document aims to inform the rational design of next-generation thalidomide-based PROTACs.
The Influence of Linker Attachment on PROTAC Efficacy
The phthalimide (B116566) ring of thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide, offers several positions for linker attachment, with the C4, C5, and the glutarimide (B196013) nitrogen (N-position) being the most explored.[1] The choice of attachment point significantly impacts a PROTAC's physicochemical properties, ternary complex formation, degradation efficiency, and even its off-target effects.[1] The linker is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[2] Its length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Quantitative Comparison of Linker Attachment Points
The efficacy of a PROTAC is determined by a multitude of factors, including its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. The following tables summarize key quantitative data from various studies, comparing the performance of PROTACs with linkers attached at different positions on the thalidomide scaffold.
| Target Protein | Linker Attachment Point | Linker Type | DC50 (nM) | Dmax (%) | Key Observations |
| BRD4 | C4 | PEG | < 500 | > 90 | Potent degradation is achievable with C4-linked PROTACs.[3] |
| BTK | C4 | PEG | < 10 | > 90 | C4 attachment can yield highly potent degraders. |
| BRD4 | C5 | Alkyl/PEG | < 500 | > 90 | C5-linked PROTACs also demonstrate effective degradation.[3] |
| BTK | C5 | Alkyl/PEG | 1-40 | Not specified | C5 attachment can result in potent BTK degradation.[4] |
| FBXO22 | C4 | Alkylamine | Inactive | - | Simple alkylamine linkers at C4 were not effective for this target.[5] |
| FBXO22 | C4 (Amido) | Alkyl (C8) | ~1500 (at 3µM) | ~50 | Longer alkyl chains with an amido linkage showed moderate activity.[5] |
Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points. This table highlights the degradation potency (DC50) and efficacy (Dmax) of PROTACs with varying linker positions on the thalidomide scaffold targeting different proteins.
| Linker Type | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| No PEG | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[3] |
| 1 PEG Unit | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[3] |
| 2 PEG Units | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[3] |
| 5 PEG Units | BRD4 | H661 | < 0.5 | > 90 | A longer PEG chain can be beneficial for potent degradation.[3] |
Table 2: Impact of PEG Linker Length on BRD4-Targeting PROTAC Efficacy. This table summarizes findings on thalidomide-based PROTACs targeting BRD4, illustrating the critical role of PEG linker length optimization.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
References
Assessing the specificity of PROTACs from E3 Ligase Ligand-linker Conjugate 28
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. A key determinant of a PROTAC's therapeutic potential is its specificity – the ability to degrade the intended target protein without affecting other proteins in the cell. This guide provides a detailed assessment of the specificity of the PROTAC CCW 28-3, an E3 ligase ligand-linker conjugate that recruits the E3 ubiquitin ligase RNF4 to degrade the bromodomain and extra-terminal (BET) protein BRD4.
Mechanism of Action: A Tale of Three Ligases
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
CCW 28-3 utilizes a JQ1 ligand to bind to BRD4 and a covalently binding ligand, CCW 16, to recruit the RNF4 E3 ligase.[2][3] This is in contrast to other well-characterized BRD4-targeting PROTACs such as MZ1 and dBET1, which recruit the VHL and CRBN E3 ligases, respectively.[4][5] The choice of E3 ligase can significantly influence the degradation efficiency and off-target profile of the PROTAC.
Quantitative Data Summary
The following tables summarize the available data on the on-target efficacy and off-target profiles of CCW 28-3 and its counterparts.
Table 1: Comparison of On-Target BRD4 Degradation Efficiency
| PROTAC | Recruited E3 Ligase | Target Protein | DC50 | Dmax | Reference(s) |
| CCW 28-3 | RNF4 | BRD4 | Modest/Less effective than MZ1 | Not Reported | [1][6] |
| MZ1 | VHL | BRD4 | 8 nM (H661 cells), 23 nM (H838 cells) | >90% | [4] |
| dBET1 | CRBN | BRD4 | ~10 nM | Not Reported | [7] |
| ARV-771 | VHL | BRD2/3/4 | < 1 nM (CRPC cells) | Not Reported | [8] |
| ARV-825 | CRBN | BRD4 | < 1 nM (Burkitt's Lymphoma cells) | Not Reported | [8] |
Table 2: Comparison of Off-Target Profiles
| PROTAC | Off-Target Proteins Identified via Proteomics | Reference(s) |
| CCW 28-3 | 7 potential off-targets identified by proteome-wide cysteine reactivity. Quantitative proteomics also identified 7 off-targets with one overlap. | [9] |
| MZ1 | Global proteomics in HeLa cells showed high selectivity for BET proteins (BRD2, BRD3, BRD4). | [10] |
| dBET1 | Proteome-wide analysis in 293FT cells showed high specificity for BET family members BRD2, BRD3, and BRD4. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[1][9]
-
Cell Culture and Treatment:
-
Seed cells (e.g., 231MFP breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This protocol describes a general workflow for identifying off-target effects of a PROTAC using quantitative proteomics.[11]
-
Cell Culture and Treatment:
-
Culture cells and treat them with the PROTAC at a concentration around its DC50 and a higher concentration, along with a vehicle control. A shorter treatment time (e.g., 6 hours) is often used to focus on direct degradation events.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and extract the proteins.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMTpro™ reagents).
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using high-performance liquid chromatography (HPLC).
-
Analyze the peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins from the MS data.
-
Determine the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control.
-
Identify proteins that show a significant and dose-dependent decrease in abundance as potential off-targets.
-
-
Validation:
-
Validate the potential off-targets using a targeted method such as Western blotting.
-
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental workflows.
Caption: BRD4 signaling pathway and PROTAC-mediated degradation.
Caption: Workflow for assessing PROTAC specificity.
Conclusion
The specificity of a PROTAC is a critical attribute for its development as a therapeutic agent. While CCW 28-3 may exhibit more modest on-target degradation of BRD4 compared to established degraders like MZ1 and dBET1, its off-target profile appears to be highly specific.[1][6][9] A proteome-wide cysteine reactivity study identified only seven potential off-targets for CCW 28-3.[9] This highlights the potential of recruiting alternative E3 ligases like RNF4 to achieve distinct and potentially more favorable specificity profiles. Further quantitative proteomics studies are needed to provide a more comprehensive comparison of the off-target landscapes of PROTACs that recruit different E3 ligases. This guide provides researchers with a framework for assessing the specificity of PROTACs and underscores the importance of a multi-faceted approach that includes both on-target and off-target analyses.
References
- 1. thno.org [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. opnme.com [opnme.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of E3 Ligase Ligand-linker Conjugate 28: A Guide for Laboratory Professionals
Disclaimer: This document provides essential safety and logistical information for the proper disposal of E3 Ligase Ligand-linker Conjugate 28 based on general best practices for hazardous chemical waste, particularly for Proteolysis Targeting Chimeras (PROTACs) and compounds containing thalidomide (B1683933) derivatives. No specific Safety Data Sheet (SDS) for "this compound" was publicly available at the time of writing. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the supplier for definitive guidance.
This compound is a key intermediate in the synthesis of PROTAC molecules, consisting of a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (a thalidomide derivative) and a chemical linker. Due to the properties of its components, this conjugate must be handled and disposed of as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a designated and properly ventilated area, such as a certified chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against skin contact. The outer layer can be safely removed if contamination occurs. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | A disposable or dedicated lab coat made of a low-permeability fabric. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | A respirator (e.g., N95 or higher) may be necessary if there is a risk of generating dust or aerosols. | Minimizes the risk of inhalation, especially when handling the solid form of the compound. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that ensures the safety of laboratory personnel and environmental protection.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all materials that have come into direct contact with the conjugate, such as contaminated gloves, pipette tips, weighing papers, and bench paper, in a designated hazardous waste container.
-
This container should be clearly labeled for "Cytotoxic/Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, dedicated liquid hazardous waste container.
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department. The container must be compatible with the solvents used.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or syringes, must be disposed of in a designated sharps container.
-
2. Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard symbols (e.g., toxic, potential teratogen)
-
The accumulation start date
-
The name and contact information of the responsible researcher or laboratory
-
-
Storage:
-
Keep waste containers securely sealed when not in use.
-
Store the containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.
-
Utilize secondary containment, such as a larger bin or tray, to mitigate potential spills or leaks.
-
3. Decontamination:
-
Work Surfaces: Wipe down all surfaces and equipment that may have come into contact with the conjugate using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.
-
Glassware: Non-disposable glassware should be decontaminated following a validated procedure approved by your EHS department or disposed of as hazardous waste.
4. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal contractor.
-
Incineration: High-temperature incineration is the generally recommended method for the final disposal of cytotoxic and other potent chemical compounds.
-
Do Not:
-
Dispose of this chemical down the drain.
-
Discard in the regular trash.
-
Attempt to neutralize the compound without a validated and approved protocol.
-
Emergency Procedures for Spills
In the event of a spill, prompt and safe action is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Prevent entry into the contaminated area. If the substance is volatile, ensure adequate ventilation by working within a fume hood and closing the sash.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill:
-
For liquid spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to cover and contain the spill.
-
For solid spills: Carefully cover the spill with damp paper towels to avoid raising dust, then gently sweep or scoop the material.
-
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Workflow for responding to a spill of this compound.
Essential Safety and Operational Guide for Handling E3 Ligase Ligand-linker Conjugate 28
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling E3 Ligase Ligand-linker Conjugate 28. The following procedures are based on best practices for handling similar chemical compounds, such as Proteolysis Targeting Chimeras (PROTACs), and are intended to ensure laboratory safety and proper disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, this guidance is based on information for similar compounds and general laboratory safety principles. Always consult your institution's Environmental Health and Safety (EHS) program and the compound-specific SDS if available.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a research chemical and should be handled with care by trained personnel.[2] As with other PROTACs, it may be harmful if swallowed and could be toxic to aquatic life with long-lasting effects.[3] Therefore, preventing environmental release is critical.[3] A thorough hazard assessment is required to select the appropriate PPE.[4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles or a face shield.[2][4] | Protects against splashes, dust, and flying debris.[5] |
| Hand | Chemically resistant gloves (e.g., nitrile).[2] Double-gloving may be necessary for added protection.[4] | Prevents skin exposure to the chemical.[5] |
| Body | A laboratory coat should be worn and fully buttoned.[2][6] | Protects clothing and skin from spills and splashes.[5] |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.[2] | Minimizes inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes.[4][5] | Protects feet from spills and dropped objects.[5] |
Handling and Experimental Workflow
PROTACs are bifunctional molecules that induce the degradation of a target protein by utilizing the cell's ubiquitin-proteasome system.[3][7] The handling of these compounds requires careful attention to prevent exposure and contamination.
Experimental Protocol: General Handling Procedure
-
Preparation : Before handling the compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered.[2] Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as outlined in Table 1. Ensure gloves are properly fitted to maintain dexterity.[6]
-
Weighing and Reconstitution : When handling the solid compound, use a fume hood to avoid inhaling dust particles.[2] Carefully weigh the desired amount and reconstitute it in a suitable solvent, such as DMSO.[3]
-
Cellular Treatment : When treating cells, add the PROTAC solution to the cell culture medium at the desired final concentration. The effect of the PROTAC is time and concentration-dependent.[7]
-
Incubation : Incubate the cells for the desired period to allow for protein degradation.
-
Post-Handling : After use, decontaminate the work area. Remove PPE carefully to avoid self-contamination.
Diagram 1: Experimental Workflow for Handling this compound
Caption: A typical workflow for the safe handling of this compound.
Disposal Plan
Treat all research compounds as potentially hazardous waste.[1] Never dispose of such chemicals down the sink or in regular trash.[1] All waste containing this compound must be disposed of through an approved waste disposal facility.[3]
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or waste powder in a clearly labeled, sealed container designated for chemical waste.[3] |
| Liquid Waste | Collect solutions in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.[3] |
| Contaminated Sharps | Dispose of in a designated sharps container. |
| Contaminated Labware | Dispose of as hazardous waste according to institutional protocols. |
Spill Management: In the event of a spill, prevent further leakage. For liquid spills, use a non-combustible absorbent material. For solid spills, carefully sweep to avoid dust generation.[3] Collect all cleanup materials in a designated, sealed container for hazardous waste and decontaminate the area.[3]
Diagram 2: PPE Selection Logic
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. m.youtube.com [m.youtube.com]
- 7. portlandpress.com [portlandpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
